Pioglitazone
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAFETHFCAUJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037129 | |
| Record name | Pioglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pioglitazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 4.42e-03 g/L | |
| Record name | Pioglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01132 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pioglitazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Colorless needles from dimethylformamide and water | |
CAS No. |
111025-46-8, 112529-15-4 | |
| Record name | Pioglitazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111025-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pioglitazone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111025468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pioglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01132 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pioglitazone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pioglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-({4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIOGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4OV71U42S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pioglitazone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pioglitazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193-194C, 183-184 °C, Colorless prisms from ethanol, MP: 193-194 °C. Soluble in dimethyl formamide; slightly soluble in ethanol; very slightly soluble in acetone, acetonitrile. Practically insoluble in water; insoluble in ether. /Pioglitazone hydrochloride/, 183 - 184 °C | |
| Record name | Pioglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01132 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pioglitazone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pioglitazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015264 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical Context of Thiazolidinedione Research and Pioglitazone S Emergence
The journey of thiazolidinediones (TZDs) began in the late 1970s when researchers at Takeda Chemical Industries in Japan were screening clofibrate (B1669205) analogues for their lipid-lowering properties. bjd-abcd.com During this process, they unexpectedly observed that some thiazolidine (B150603) derivatives exhibited glucose-lowering activity in animal models of insulin (B600854) resistance and diabetes. bjd-abcd.comnih.gov This led to the identification of the first TZD, ciglitazone, which, despite showing promise in improving glycemic control, was not developed for human use due to insufficient potency and toxicity concerns. bjd-abcd.comtg.org.au
This initial discovery, however, spurred further research and development of other TZD compounds with improved safety and efficacy profiles. tg.org.au A pivotal breakthrough in understanding their mechanism of action came with the discovery that TZDs bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating genes involved in glucose and lipid metabolism. tg.org.aupatsnap.commims.com This activation enhances insulin sensitivity in key tissues like adipose tissue, skeletal muscle, and the liver, without increasing insulin secretion from the pancreas. tg.org.aupatsnap.comdrugbank.com
In 1988, building on this foundation, Sankyo developed troglitazone (B1681588), which became the first TZD approved for clinical use in 1997. bjd-abcd.com However, it was later withdrawn due to liver toxicity. bjd-abcd.com In the same year that troglitazone was developed, SmithKline Beecham synthesized rosiglitazone (B1679542). bjd-abcd.com Takeda continued its research, leading to the development of pioglitazone (B448), which was designed to have improved insulin-sensitizing potency. frontiersin.org Both this compound and rosiglitazone received FDA approval in 1999. bjd-abcd.comijprajournal.com this compound's development was aimed at uncoupling the glucose-lowering effect from the risk of hypoglycemia that was a characteristic of other diabetes medications at the time. frontiersin.org
Evolution of Pioglitazone S Therapeutic Profile Beyond Glucose Homeostasis
Initially recognized for its role in managing type 2 diabetes, the therapeutic profile of pioglitazone (B448) has expanded significantly as research has uncovered its effects on various physiological and pathological processes beyond glucose control. nih.govresearchgate.net This evolution is largely attributed to its action as a PPARγ agonist, a receptor involved in a multitude of cellular functions, including inflammation, lipid metabolism, and cell proliferation. bohrium.comopenaccessjournals.com
Interactive Data Table: Investigational Areas of this compound Beyond Diabetes
Current Research Paradigms and Unanswered Questions in Pioglitazone Investigations
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
This compound's primary mechanism of action involves its role as a potent agonist for PPARγ, a key regulator of adipogenesis, lipid metabolism, and glucose homeostasis. researchgate.net PPARγ exists in two main isoforms, PPAR-γ1, which is broadly expressed, and PPAR-γ2, which is predominantly found in adipose tissue. oup.com By binding to and activating PPARγ, this compound initiates a series of transcriptional changes that are fundamental to its therapeutic effects. drugbank.com
Transcriptional Modulation by this compound via PPARγ/RXR Heterodimer
Upon activation by a ligand such as this compound, PPARγ undergoes a conformational change. oup.com This change facilitates the dissociation of corepressor proteins, like nuclear receptor corepressor (NCoR) and silencing mediator of retinoid and thyroid hormone receptor (SMRT), and the recruitment of coactivator proteins. oup.comnih.gov The ligand-bound PPARγ then forms a heterodimer with the retinoid X receptor (RXR). frontiersin.orgnih.gov This PPARγ/RXR heterodimer subsequently binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. frontiersin.orgfrontiersin.org This binding event initiates the transcription of genes involved in critical metabolic processes. frontiersin.org
The interaction between this compound and PPARγ is a critical determinant of the subsequent transcriptional response. Different PPARγ agonists can induce distinct conformational changes in the receptor, leading to varied recruitment of coactivators and corepressors, and consequently, differential gene expression profiles. jacc.org
Regulation of Insulin-Responsive Gene Expression by this compound
A key consequence of this compound-mediated PPARγ activation is the enhanced transcription of numerous insulin-responsive genes. drugbank.com This leads to improved cellular responsiveness to insulin (B600854) and better management of glucose levels. drugbank.com Research has shown that this compound treatment upregulates the expression of several genes crucial for glucose and lipid metabolism in adipose tissue. diabetesjournals.org
For instance, this compound has been found to increase the mRNA levels of genes involved in glycerol-3-phosphate synthesis, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK-C) and glycerol-3-phosphate dehydrogenase (GPDH). diabetesjournals.org It also enhances the expression of genes that regulate the availability of fatty acids in adipocytes, including lipoprotein lipase (B570770) (LPL) and acetyl-CoA synthetase (ACS). diabetesjournals.org Furthermore, this compound stimulates the expression of c-Cbl-associated protein (CAP), a protein involved in the insulin signaling pathway. diabetesjournals.org In some studies, this compound has also been shown to increase the expression of insulin receptor substrate 1 (Irs1), Irs2, and the insulin receptor (Insr). researchgate.net
One of the critical insulin-sensitizing adipokines, adiponectin, is also regulated by this compound. pharmgkb.org this compound treatment has been demonstrated to increase plasma adiponectin levels, which in turn can stimulate muscle AMPK signaling and the expression of genes involved in adiponectin signaling, mitochondrial function, and fat oxidation. pharmgkb.org
In addition to upregulating beneficial genes, this compound can also repress the transcription of genes associated with inflammation through a process called transrepression. This mechanism does not involve direct binding to PPREs but instead antagonizes other transcription factors like NF-κB and AP-1 that promote inflammatory pathways. frontiersin.org For example, this compound has been shown to downregulate the expression of genes involved in fibrosis and extracellular matrix deposition, such as TGF-β1, plasminogen activator inhibitor-1, and type IV collagen, by reducing NF-κB activity. researchgate.net
Table 1: Impact of this compound on the Expression of Insulin-Responsive Genes
| Gene | Function | Effect of this compound |
|---|---|---|
| PEPCK-C | Glycerol-3-phosphate synthesis | Increased expression diabetesjournals.org |
| GPDH | Glycerol-3-phosphate synthesis | Increased expression diabetesjournals.org |
| LPL | Fatty acid availability | Increased expression diabetesjournals.org |
| ACS | Fatty acid availability | Increased expression diabetesjournals.org |
| CAP | Insulin signaling | Increased expression diabetesjournals.org |
| Adiponectin | Insulin-sensitizing adipokine | Increased plasma levels pharmgkb.org |
| Irs1, Irs2, Insr | Insulin signaling | Increased expression researchgate.net |
| TGF-β1 | Fibrosis and inflammation | Decreased expression researchgate.net |
Non-Genomic Actions and PPARγ-Independent Pathways of this compound
While the genomic actions of this compound through PPARγ are well-documented, emerging evidence suggests that it may also exert rapid, non-genomic effects that are independent of transcriptional regulation. oup.comnih.gov These effects are thought to occur quickly, within minutes, a timeframe too short for gene transcription and protein synthesis to take place. nih.gov
One proposed mechanism for these rapid actions involves the cytoplasmic localization of PPARγ. oup.comfrontiersin.org Cytoplasmic PPARγ can interact with various proteins and activate signaling pathways, including those involving PI3K/Akt and MAPKs. frontiersin.org For example, some rapid cardiac effects of thiazolidinediones have been observed, suggesting a PPARγ-independent mechanism. oup.com
Influence of this compound on Specific Intracellular Signaling Pathways
Beyond its direct interaction with PPARγ, this compound influences key intracellular signaling pathways that are central to cellular energy homeostasis and lipid metabolism.
AMP-activated Protein Kinase (AMPK) Modulation by this compound
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a significant role in regulating glucose and lipid metabolism. e-enm.org this compound has been shown to activate AMPK in various tissues, including skeletal muscle, liver, and adipose tissue. e-enm.orgphysiology.orgresearchgate.net This activation can occur through both PPARγ-dependent and independent mechanisms.
The PPARγ-dependent activation of AMPK is often mediated by an increase in adiponectin, which in turn activates AMPK signaling. pharmgkb.orge-enm.org However, studies have also demonstrated that thiazolidinediones can acutely activate AMPK in a manner that is likely independent of PPARγ-regulated gene transcription. physiology.org This rapid activation is associated with an increase in the cellular AMP:ATP ratio, suggesting that these drugs can directly affect cellular energy status. physiology.org Thiazolidinediones, including this compound, are thought to activate AMPK by inhibiting complex 1 of the mitochondrial electron transport chain, which leads to an increase in AMP levels. e-enm.orgresearchgate.net
The activation of AMPK by this compound contributes to its therapeutic effects by promoting glucose uptake and fatty acid oxidation. physiology.org In the hypothalamus, the AdipoR1-AMPK signaling pathway is implicated in the modulation of food intake and energy expenditure by this compound. e-enm.org
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) Regulation by this compound
Sterol regulatory element-binding protein 1c (SREBP-1c) is a key transcription factor that regulates the expression of genes involved in lipogenesis, the process of synthesizing fatty acids. islandscholar.ca In conditions of insulin resistance and diabetes, the expression and activity of SREBP-1c are often elevated in the liver, contributing to hepatic steatosis (fatty liver). researchgate.net
This compound has been shown to modulate the activity of SREBP-1c. Studies in diabetic animal models have demonstrated that treatment with thiazolidinediones can block the increase in SREBP-1c levels in islets, suggesting a regulatory role for PPARγ on SREBP-1c. islandscholar.ca By down-regulating SREBP-1c, this compound can help to reduce the expression of lipogenic enzymes, thereby mitigating the accumulation of triglycerides in tissues like the liver. scilit.com This effect is an important component of its beneficial impact on lipid metabolism.
Effects of this compound on Nuclear Factor Kappa B (NF-κB) and Extracellular signal-regulated Kinase (ERK)
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including those involving Nuclear Factor Kappa B (NF-κB) and Extracellular signal-regulated Kinase (ERK). mdpi.com In the context of neuroinflammation, which is increasingly implicated in various metabolic and neurodegenerative diseases, this compound demonstrates a capacity to attenuate inflammatory responses. mdpi.comspandidos-publications.com
Research has shown that pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNFα), can induce the phosphorylation of both ERK and NF-κB, leading to downstream inflammatory effects. mdpi.com Pre-treatment with this compound has been observed to attenuate this TNFα-induced phosphorylation. mdpi.com This suggests that this compound can interfere with the immediate signaling cascade that triggers inflammation.
Furthermore, prolonged exposure to this compound has been found to lead to the degradation of total NF-κB. mdpi.com By reducing the total amount of NF-κB protein available for phosphorylation, this compound further dampens the inflammatory response. mdpi.com This dual action of preventing both the activation and the availability of NF-κB highlights a significant mechanism of this compound's anti-inflammatory properties. mdpi.com The NF-κB signaling pathway is a critical regulator of gene expression in response to inflammatory signals. spandidos-publications.com Its inhibition by this compound can suppress the production of various pro-inflammatory cytokines. plos.orgplos.org In diabetic nephropathy models, this compound has been shown to down-regulate NF-κB expression, which in turn depresses the levels of the NLRP3 inflammasome and downstream inflammatory cytokines like IL-1β and IL-18. plos.org
The activation of ERK is also a known factor in the hypertrophic response of cardiac cells. ahajournals.org Studies have demonstrated that this compound treatment can attenuate the phosphorylation of ERK in response to stimuli like Angiotensin II, suggesting a cardioprotective role mediated through the modulation of this pathway. ahajournals.org
This compound's Impact on Adipokine Expression and Function
Adiponectin Upregulation by this compound
This compound is well-documented to increase the circulating levels of adiponectin, an adipokine with significant insulin-sensitizing and anti-inflammatory properties. ahajournals.orgnih.gov This effect is primarily mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) in adipocytes, which stimulates the expression and secretion of adiponectin. ahajournals.org The resulting elevation in plasma adiponectin is associated with improvements in glucose metabolism in individuals with type 2 diabetes. ahajournals.org
Interestingly, the mechanism of increased plasma adiponectin in response to this compound appears to involve post-transcriptional regulation rather than a direct increase in gene expression in some contexts. physiology.org While subjects with impaired glucose tolerance have lower plasma adiponectin and lower adiponectin mRNA levels, treatment with this compound increases plasma adiponectin without a corresponding increase in its mRNA expression in adipose tissue. physiology.org However, other studies suggest that this compound does facilitate the generation of high-molecular-weight adiponectin and activates adiponectin gene transcription. diabetesjournals.org
This compound may also enhance the action of adiponectin by upregulating the expression of its receptors. Research in 3T3-L1 adipocytes has shown that this compound significantly induces the expression of adiponectin receptor 2 (AdipoR2), while not affecting AdipoR1 expression. nih.gov This upregulation of AdipoR2 is mediated by PPARγ and is associated with increased AMP-activated protein kinase (AMPK) phosphorylation, which contributes to improved insulin sensitivity. nih.govresearchgate.net
The table below summarizes findings on the effects of this compound on adiponectin levels from a study involving patients with type 2 diabetes.
| Parameter | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | P-value vs. Placebo |
| Adiponectin (µg/ml) | +8.7 | No significant change | < 0.01 |
Source: Data from a study on the effect of this compound on circulating adipocytokine levels in type 2 diabetic patients. nih.gov
Modulation of Circulating Free Fatty Acid Levels by this compound
This compound effectively reduces the levels of circulating free fatty acids (FFAs). nih.govresearchgate.net This is a key mechanism through which it improves insulin sensitivity, as elevated FFAs are known to contribute to insulin resistance and lipotoxicity. researchgate.net By activating PPARγ, which is predominantly expressed in adipose tissue, this compound promotes the uptake and storage of fatty acids in adipocytes. diabetesjournals.orgnih.gov This leads to a decrease in the efflux of FFAs from adipose tissue into the circulation, thereby reducing their availability to other tissues like the liver and muscle. researchgate.netnih.gov
A study on patients with type 2 diabetes demonstrated that a 4-month treatment with this compound resulted in a significant decrease in fasting FFA concentrations compared to placebo. nih.gov This reduction in plasma FFAs was correlated with improvements in both hepatic and peripheral insulin sensitivity. nih.gov Specifically, the decrease in FFA concentration was associated with a reduction in endogenous (hepatic) glucose production and an increase in the metabolic clearance rate of glucose. nih.govoup.com
The table below illustrates the effect of this compound on fasting free fatty acid levels in individuals with type 2 diabetes.
| Parameter | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | P-value vs. Placebo |
| Fasting FFAs (µmol/liter) | -168 | No significant change | < 0.05 |
Source: Data from a study examining the effect of this compound on circulating adipocytokine levels in type 2 diabetic patients. nih.gov
Furthermore, long-term treatment with this compound has been shown to decrease fasting FFAs, which is accompanied by significant improvements in fasting adipose tissue insulin sensitivity. researchgate.net
Mechanisms of Pancreatic Beta-Cell Preservation by this compound
This compound has been shown to preserve pancreatic beta-cell mass and function through both direct and indirect mechanisms. nih.govphysiology.org These protective effects are crucial for slowing the progression of type 2 diabetes.
This compound's Direct Effects on Beta-Cell Differentiation and Proliferation
Studies in diabetic animal models have revealed that this compound has a direct and acute effect on beta-cells, promoting their differentiation and proliferation. nih.govphysiology.org In diabetic db/db mice, treatment with this compound led to the upregulation of genes that promote cell differentiation, such as Pdx-1 and Nkx2-2, and genes related to cell proliferation, including cyclin E1 and ERK1. nih.gov This suggests that this compound can directly stimulate the molecular machinery responsible for beta-cell growth and maturation.
Furthermore, this compound has been observed to reverse markers of islet beta-cell de-differentiation. mdpi.comresearchgate.net In db/db mice, this compound treatment resulted in greater expression of insulin and the mature beta-cell marker Nkx6.1, while reducing the abundance of the de-differentiation marker Aldh1a3. mdpi.comresearchgate.net These findings indicate that this compound can help maintain a more functional and differentiated beta-cell phenotype. Even in lean, normoglycemic mice, a slight but significant increase in insulin-positive area in the islets was noted with this compound treatment, suggesting a potential direct effect on promoting beta-cell mass. mdpi.com
This compound's Role in Suppressing Beta-Cell Apoptosis
A critical aspect of this compound's beta-cell preserving effect is its ability to suppress apoptosis, or programmed cell death. nih.govphysiology.org In diabetic mice, this compound treatment has been shown to downregulate the expression of apoptosis-promoting genes, such as the caspase-activated DNase gene, while upregulating anti-apoptosis-related genes like bcl-2. nih.gov This shift in the genetic landscape of the islet favors beta-cell survival.
This compound also protects beta-cells from apoptosis induced by metabolic stress. In conditions of glucolipotoxicity, where high levels of glucose and fatty acids are present, this compound has been shown to attenuate apoptosis in MIN6 cells, as evidenced by a decrease in cleaved caspase-3 and PARP activity. e-enm.org This protective effect is partly attributed to the repression of inflammatory responses and endoplasmic reticulum (ER) stress. e-enm.org By activating the AMPK-GLS1 axis, this compound can enhance the glutathione (B108866) antioxidant system, thereby protecting against high glucose-induced mitochondrial oxidative damage and apoptosis. nih.gov In Wfs1 knockout mice, which are susceptible to ER stress-induced beta-cell apoptosis, this compound treatment effectively suppressed this process and prevented the development of diabetes. nih.gov
The table below summarizes the effect of this compound on genes related to beta-cell apoptosis in db/db mice after short-term treatment.
| Gene | Function | Effect of this compound |
| bcl-2 | Anti-apoptosis | Upregulated |
| CAD (caspase-activated DNase) | Pro-apoptosis | Downregulated |
Source: Data from a study on the molecular mechanism of this compound in preserving pancreatic beta-cells. nih.gov
Attenuation of Oxidative Stress in Beta-Cells by this compound
Pancreatic beta-cells are particularly susceptible to oxidative stress due to their relatively low expression of antioxidant enzymes. e-dmj.org This vulnerability is a key factor in beta-cell dysfunction and apoptosis observed in metabolic diseases. e-dmj.org this compound has been shown to exert protective effects on beta-cells by directly and indirectly mitigating oxidative stress through multiple molecular mechanisms. nih.gove-dmj.org
One of the primary mechanisms by which this compound protects beta-cells is by reducing the production of reactive oxygen species (ROS). nih.gov In experimental models, this compound treatment has been demonstrated to significantly decrease ROS levels induced by lipotoxicity (e.g., high levels of palmitate) and glucotoxicity. e-dmj.orgnih.gov This reduction in ROS helps to preserve mitochondrial function and prevent the activation of apoptotic pathways. nih.govnih.gov For instance, studies on MIN6 cells and mouse islets exposed to palmitate showed a marked decrease in ROS production following this compound treatment. nih.gov
Furthermore, this compound modulates the expression and activity of key enzymes involved in the oxidative stress response. It has been found to downregulate the expression of pro-oxidative enzymes, such as NADPH oxidase, which is a major source of superoxide (B77818) radicals in beta-cells. nih.govmdpi.com Conversely, this compound upregulates the expression of crucial antioxidant enzymes. nih.govphysiology.org A key enzyme in this process is catalase, and studies have shown that the antioxidant effect of this compound is significantly diminished when catalase is knocked down, indicating its central role in the drug's protective mechanism. physiology.org
The activation of specific signaling pathways is fundamental to this compound's antioxidant effects. The AMP-activated protein kinase (AMPK) pathway is one such critical mediator. nih.govkoreamed.org this compound activates the AMPK-GLS1 axis, which enhances the glutathione (GSH) antioxidant system. nih.govkoreamed.org This leads to an increased GSH/GSSG ratio, bolstering the cell's capacity to neutralize ROS and protecting against high glucose-induced dysfunction. nih.govmdpi.comresearchgate.net This action appears to be independent of the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway. nih.gov However, other research highlights that the antioxidant effects are dependent on PPARγ activation, as the effects can be abolished by a PPARγ antagonist. physiology.org Through PPARγ, this compound is thought to increase the transcription of insulin-responsive and antioxidant genes. physiology.orgdrugbank.com
By mitigating ROS production, enhancing antioxidant enzyme activity, and modulating critical signaling pathways, this compound helps to maintain redox homeostasis within pancreatic beta-cells, thereby protecting them from glucotoxicity and lipotoxicity-induced damage and preserving their insulin secretory function. nih.govnih.gov
Research Findings on this compound's Effect on Oxidative Stress Markers
The following tables summarize key findings from studies investigating the impact of this compound on markers of oxidative stress in pancreatic beta-cells.
Table 1: Effect of this compound on Palmitate-Induced Oxidative Stress in Pancreatic Cells
| Cell Type | Parameter Measured | Treatment Condition | Effect of this compound | Percentage Change | Reference |
| MIN6 Cells | Reactive Oxygen Species (ROS) Production | 0.5 mM Palmitate | Decrease | 24% | nih.gov |
| Mouse Islet Cells | Reactive Oxygen Species (ROS) Production | 0.5 mM Palmitate | Decrease | 53% | nih.gov |
| MIN6 Cells | NF-κB Activity | 0.5 mM Palmitate | Decrease | 40% | nih.gov |
| MIN6 Cells | Apoptosis | 0.5 mM Palmitate | Decrease | 22% | nih.gov |
Table 2: Modulation of Gene Expression Related to Oxidative Stress by this compound in db/db Mice
Genetic Variation Influencing this compound Pharmacokinetics
The way the body absorbs, distributes, metabolizes, and excretes this compound is subject to genetic influence, primarily through variations in the Cytochrome P450 enzyme system.
This compound is extensively metabolized in the liver, with Cytochrome P450 2C8 (CYP2C8) being the primary enzyme responsible for its breakdown. frontiersin.orgpharmgkb.orgnih.gov Genetic variations, or polymorphisms, in the CYP2C8 gene can significantly alter the enzyme's activity, thereby affecting this compound's plasma concentrations.
Conversely, the interaction with CYP2C8 inhibitors like gemfibrozil (B1671426) can be more pronounced in CYP2C83 carriers, leading to a significantly greater increase in this compound plasma exposure compared to those with the wild-type CYP2C81 allele. nih.gov
Table 1: Impact of CYP2C8 Polymorphisms on this compound Pharmacokinetics
| Genetic Variant | Effect on this compound Metabolism | Consequence on Pharmacokinetics |
| CYP2C8*3 | Increased enzyme activity | Higher oral clearance, reduced plasma exposure (lower AUC) pharmgkb.orgfrontiersin.org |
While CYP2C8 is the major player in this compound metabolism, other Cytochrome P450 enzymes also contribute, albeit to a lesser extent. pharmgkb.orgfda.gov In vitro studies have indicated that CYP3A4 is involved in the metabolism of this compound. pharmgkb.orgfda.gov However, its role is considered minor compared to CYP2C8, contributing to less than 20% of the total metabolism. frontiersin.org
Some research suggests that CYP3A4's involvement might not be significant in the formation of one of the main active metabolites, M-IV. pharmgkb.org In vivo studies have shown that this compound is not a strong inducer of the CYP3A4 enzyme. fda.gov The clinical significance of CYP3A4 polymorphisms on this compound's disposition appears to be less pronounced than that of CYP2C8 variations. diabetesjournals.org Other CYP isoforms, such as CYP1A2 and CYP2D6, have also been implicated in vitro in the formation of this compound's metabolites, but their clinical impact remains less clear. pharmgkb.org
Role of Cytochrome P450 2C8 (CYP2C8) Polymorphisms in this compound Metabolism
Genetic Variation Affecting this compound Pharmacodynamics
The therapeutic effects of this compound are mediated through its interaction with the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Genetic variations in the gene encoding this receptor, as well as other related genes, can influence the drug's efficacy.
This compound is a potent and highly selective agonist for PPARγ. pharmgkb.orgfda.gov Activation of this nuclear receptor modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity. pharmgkb.org A common polymorphism in the PPARG gene, known as p.Pro12Ala (rs1801282), has been extensively studied for its impact on this compound's efficacy. frontiersin.orgnih.gov
The 12Ala variant of the PPARG gene has been associated with a more favorable response to this compound in some studies. frontiersin.orgresearchgate.net A meta-analysis indicated that carriers of the 12Ala allele had a better improvement in fasting blood glucose levels compared to those with the more common Pro12Pro genotype. frontiersin.orgnih.gov This suggests that individuals with the p.Pro12Ala variant may derive greater benefit from this compound therapy in terms of glycemic control. frontiersin.orgnih.gov However, it is important to note that not all studies have found a significant association between this polymorphism and this compound's treatment response, indicating that other genetic and non-genetic factors also play a role. diabetesjournals.orgijpp.com
Table 2: Influence of PPARG p.Pro12Ala Polymorphism on this compound Response
| Genetic Variant | Association with this compound Efficacy |
| PPARG p.Pro12Ala (12Ala allele carriers) | Associated with a more favorable change in fasting blood glucose. frontiersin.orgresearchgate.netnih.gov |
| PPARG p.Pro12Pro (wild-type) | May have a less pronounced glycemic response compared to 12Ala carriers. frontiersin.orgnih.gov |
Beyond PPARG, variations in other genes have been implicated in modulating the response to this compound. One such polymorphism is rs17584499 in the Protein Tyrosine Phosphatase Receptor Type D (PTPRD) gene. nih.govscienceopen.com The PTPRD gene has been associated with susceptibility to type 2 diabetes. nih.govnih.gov
Research has shown that the rs17584499 polymorphism is associated with the therapeutic efficacy of this compound. nih.govpharmgkb.org Specifically, patients with the CC genotype for rs17584499 demonstrated a better response to this compound in terms of postprandial plasma glucose reduction compared to those with the CT or TT genotypes. nih.govpharmgkb.org This finding suggests that genotyping for PTPRD rs17584499 could potentially help in predicting the glycemic response to this compound. nih.govscienceopen.com
The primary therapeutic effect of this compound is its hypoglycemic action, which is achieved by improving insulin sensitivity. pharmgkb.orgdrugbank.com As discussed, genetic polymorphisms in CYP2C8, PPARG, and PTPRD all contribute to the variability in this hypoglycemic response. frontiersin.orgnih.gov For instance, the enhanced metabolism in CYP2C8*3 carriers may lead to a reduced hypoglycemic effect, while the PPARG p.Pro12Ala variant is linked to a more pronounced reduction in blood glucose. frontiersin.org
In addition to its effects on glucose metabolism, this compound has been shown to have beneficial effects on lipid profiles and has been studied for its anti-atherosclerotic properties. pharmgkb.org These effects are also influenced by genetic factors. The activation of PPARγ by this compound modulates the expression of numerous genes involved in lipid metabolism and inflammation, which are key processes in the development of atherosclerosis.
Pharmacogenomic studies have begun to explore the genetic determinants of these anti-atherosclerotic effects. While the field is still evolving, it is plausible that the same genetic variations influencing glycemic response, such as those in PPARG, also play a role in the cardiovascular benefits observed with this compound therapy. frontiersin.org Further research is needed to fully elucidate the specific genetic markers that predict the anti-atherosclerotic response to this compound.
Influence of Other Gene Polymorphisms (e.g., PTPRD rs17584499) on this compound Response
Clinical Implications of this compound Pharmacogenomics for Personalized Therapy
Genetic variations in key genes involved in this compound's metabolism and mechanism of action can significantly influence its therapeutic effects. Understanding these genetic markers holds the potential to personalize this compound treatment by identifying patients who are most likely to benefit or those who may require alternative therapeutic strategies.
Genetic Variants in Drug Metabolism: The CYP2C8 Gene
This compound is primarily metabolized in the liver by the cytochrome P450 2C8 (CYP2C8) enzyme. viamedica.pldiabetesjournals.org Genetic polymorphisms in the CYP2C8 gene can alter enzyme activity, leading to variations in this compound's plasma concentrations and, consequently, its clinical effects.
The CYP2C83 allele is a well-studied variant associated with increased metabolic activity, resulting in faster clearance of this compound and reduced drug exposure. frontiersin.orgresearchgate.net This has been linked to a diminished therapeutic response in some patient populations. For instance, in a study of patients with non-alcoholic steatohepatitis (NASH), carriers of the CYP2C83 allele showed less improvement in liver fibrosis scores after this compound treatment. frontiersin.orgresearchgate.net Another variant, CYP2C8*2 (rs11572103), has also been shown to influence the pharmacokinetics of this compound, particularly in individuals of African American descent. viamedica.pl
The Role of the Drug Target: PPARG Gene Variants
As the direct molecular target of this compound, genetic variations in the PPARG gene can logically impact drug response. nih.govviamedica.pl The Pro12Ala (rs1801282) polymorphism is one of the most extensively researched variants in this context. The "Ala" allele has been associated with improved insulin sensitivity and a reduced risk of T2DM. nih.govfrontiersin.org
Several studies suggest that carriers of the 12Ala allele may experience a more favorable response to this compound. nih.govresearchgate.net A meta-analysis indicated that individuals with the 12Ala allele had a more significant reduction in fasting blood glucose compared to those with the Pro12Pro genotype. nih.govfrontiersin.orgresearchgate.net In a study of Chinese patients, carriers of the Ala allele had significantly higher odds of being responders to this compound therapy. dovepress.com However, it is important to note that some studies have not found a significant association between the Pro12Ala variant and this compound efficacy, suggesting that other genetic and environmental factors also play a crucial role. researchopenworld.comdiabetesjournals.org Other polymorphisms in PPARG, such as the intronic single nucleotide polymorphism (SNP) rs4135275, have also been associated with this compound response in patients with NASH. frontiersin.orgnih.gov
Influence of Transporter Genes and Other Modifiers
The transport of this compound into liver cells is another critical step that can be influenced by genetic factors. The organic anion-transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene , is involved in the hepatic uptake of various drugs. diabetesjournals.orgfrontiersin.org While some research has explored the impact of SLCO1B1 polymorphisms on TZD response, studies specifically focusing on this compound have not consistently demonstrated a significant effect on its pharmacokinetics. diabetesjournals.orgfrontiersin.orgdiabetesjournals.orgnih.gov
Other genes have also been implicated in modifying the response to this compound. For example, polymorphisms in the ADIPOQ gene, which encodes the insulin-sensitizing hormone adiponectin, have been linked to this compound efficacy. viamedica.plviamedica.pl Variants such as rs266729 and rs2241766 in ADIPOQ have been associated with a better response to this compound in certain populations. viamedica.plnih.govviamedica.pl Additionally, variants in the IGF2BP2 gene have been associated with the therapeutic efficacy of this compound in Chinese T2DM patients. karger.com
Interactive Data Tables
The following tables summarize key research findings on the clinical implications of various genetic polymorphisms on this compound response.
Table 1: Influence of Genetic Polymorphisms on this compound Response
| Gene | Polymorphism | Population Studied | Key Finding | Reference |
|---|---|---|---|---|
| CYP2C8 | 3 allele | Patients with NASH | Associated with less improvement in fibrosis score. | frontiersin.orgresearchgate.net |
| CYP2C8 | 2 (rs11572103) | African Americans | Influences this compound pharmacokinetics. | viamedica.pl |
| PPARG | Pro12Ala (rs1801282) | Meta-analysis | 12Ala allele carriers showed a more favorable change in fasting blood glucose. | nih.govfrontiersin.orgresearchgate.net |
| PPARG | Pro12Ala (rs1801282) | Chinese T2DM patients | Ala allele carriers had 2.32 times higher odds of being a responder. | dovepress.com |
| PPARG | rs4135275 | Patients with NASH | Associated with achievement of the primary outcome (≥2-point reduction in NAS). | frontiersin.orgnih.gov |
| ADIPOQ | rs266729 | General | Correlates with a better this compound response. | viamedica.plviamedica.pl |
| ADIPOQ | rs2241766 (T45G) | Southern Chinese T2DM patients | Associated with this compound response. | viamedica.plviamedica.pl |
| IGF2BP2 | rs1470579 & rs4402960 | Chinese T2DM patients | Associated with the therapeutic efficacy of this compound. | karger.com |
| SLCO1B1 | Various | General | No consistently significant impact on this compound response. | diabetesjournals.orgfrontiersin.orgdiabetesjournals.orgnih.gov |
Therapeutic Applications and Clinical Research Outcomes of Pioglitazone
Cardiovascular Research with Pioglitazone (B448)
This compound has been the subject of extensive cardiovascular research, with studies investigating its effects on major adverse cardiovascular events (MACE), myocardial infarction, stroke, and endothelial function.
Reduction of Major Adverse Cardiovascular Events (MACE) by this compound
Clinical trials have demonstrated that this compound can reduce the risk of MACE, a composite of non-fatal myocardial infarction, non-fatal stroke, and cardiovascular death. A meta-analysis of nine randomized controlled trials involving over 12,000 participants showed that this compound therapy was associated with a significant risk reduction for MACE in individuals with insulin (B600854) resistance, pre-diabetes, or type 2 diabetes. bmj.com Specifically, the risk of MACE was reduced by 23% in patients with insulin resistance or pre-diabetes and by 17% in those with type 2 diabetes. bmj.com
In the PROactive (PROspective this compound Clinical Trial In macroVascular Events) study, which included high-risk patients with type 2 diabetes and a history of macrovascular disease, this compound treatment led to a significant reduction in the MACE endpoint. nih.gov After a follow-up of up to three years, the hazard ratio for the primary MACE endpoint favored this compound over placebo. nih.gov Another analysis of the PROactive data showed an 18% relative risk reduction for the composite of all-cause mortality, nonfatal myocardial infarction, and stroke. diabetesjournals.org
The IRIS (Insulin Resistance Intervention after Stroke) trial also provided evidence for this compound's benefit in reducing MACE. nih.gov This multicenter, double-blind trial focused on individuals with insulin resistance who had recently experienced an ischemic stroke or transient ischemic attack. nih.gov In this trial, this compound significantly reduced the three-point MACE. nih.gov
A meta-analysis further supported these findings, showing a decreased risk for MACE with this compound use. nih.gov However, the benefit of this compound in reducing MACE appears to be more pronounced in patients with a history of established cardiovascular disease. nih.gov
Table 1: this compound and MACE Reduction in Clinical Trials
| Trial/Analysis | Patient Population | Key Finding | Citation(s) |
|---|---|---|---|
| Meta-analysis (Liao et al.) | Insulin resistance, pre-diabetes, type 2 diabetes | 23% MACE reduction in insulin resistance/pre-diabetes; 17% in type 2 diabetes. | bmj.com |
| PROactive | High-risk type 2 diabetes with macrovascular disease | Significant reduction in MACE composite endpoint. | nih.gov |
| IRIS | Insulin resistance with recent stroke/TIA | Significant reduction in three-point MACE. | nih.gov |
| Meta-analysis (Zhou et al.) | Patients with established CVD | Significant benefit in MACE reduction. | nih.gov |
Effects of this compound on Myocardial Infarction and Stroke Recurrence
This compound has demonstrated a significant impact on reducing the recurrence of myocardial infarction (MI) and stroke in high-risk patient populations.
In a sub-analysis of the PROactive study focusing on 2,445 patients with type 2 diabetes and a prior MI, this compound significantly reduced the risk of both fatal and non-fatal MI by 28%. nih.govhcplive.comjacc.orgcore.ac.ukjacc.org The study also showed a 37% risk reduction for acute coronary syndrome. nih.govhcplive.comjacc.orgcore.ac.ukjacc.org Another analysis of the PROactive data confirmed a 19% reduction in a cardiac composite endpoint that included nonfatal MI. jacc.org
Regarding stroke, a meta-analysis of three randomized controlled trials with 4,980 participants who had a history of stroke and insulin resistance, prediabetes, or diabetes, found that this compound was associated with a 32% lower risk of recurrent stroke. ahajournals.orgnih.gov The PROactive study's subgroup analysis of patients with a prior stroke revealed a 47% reduction in the risk of a recurrent fatal or nonfatal stroke with this compound treatment. ahajournals.orgmedscape.comnih.govresearchgate.net However, in patients without a history of stroke, this compound did not show a significant effect on preventing a first stroke. ahajournals.orgmedscape.comnih.govresearchgate.netmdpi.com
The IRIS trial, which enrolled non-diabetic patients with insulin resistance and a recent ischemic stroke, also showed that this compound could lower the risk of recurrent stroke and MI. mdpi.comeuropeanpharmaceuticalreview.com For every 1,000 patients treated with this compound for up to five years, an estimated 28 strokes or heart attacks could be prevented. europeanpharmaceuticalreview.com A post-hoc analysis of the IRIS trial further supported the efficacy of this compound for secondary prevention in patients with prediabetes after an initial stroke or transient ischemic attack. jwatch.org
Table 2: this compound's Effect on Myocardial Infarction and Stroke Recurrence
| Event | Study/Analysis | Patient Population | Risk Reduction | Citation(s) |
|---|---|---|---|---|
| Myocardial Infarction | PROactive (sub-analysis) | Type 2 diabetes with prior MI | 28% (fatal and non-fatal MI) | nih.govhcplive.comjacc.orgcore.ac.ukjacc.org |
| Acute Coronary Syndrome | PROactive (sub-analysis) | Type 2 diabetes with prior MI | 37% | nih.govhcplive.comjacc.orgcore.ac.ukjacc.org |
| Recurrent Stroke | Meta-analysis | Prior stroke with insulin resistance, prediabetes, or diabetes | 32% | ahajournals.orgnih.gov |
| Recurrent Stroke | PROactive (sub-analysis) | Type 2 diabetes with prior stroke | 47% | ahajournals.orgmedscape.comnih.govresearchgate.net |
| Recurrent Stroke/MI | IRIS | Insulin resistance with recent stroke | 24% relative decrease | europeanpharmaceuticalreview.com |
Impact of this compound on Endothelial Function
This compound has been shown to improve endothelial function, a critical factor in vascular health. It appears to exert these beneficial effects through various mechanisms, including increasing the production of nitric oxide (NO) and reducing vascular inflammation.
Studies have demonstrated that this compound can ameliorate endothelial dysfunction in patients with impaired glucose regulation, type 2 diabetes, and metabolic syndrome. nih.govnih.govahajournals.org This improvement in endothelial function has been observed independently of changes in metabolic parameters, suggesting a direct vascular effect. nih.govahajournals.org Research indicates that this compound increases the bioavailability of NO, a key molecule in maintaining vascular health, partly by reducing oxidative stress. nih.gov
Furthermore, this compound has been found to reduce vascular inflammation. In patients with hypertension and type 2 diabetes already receiving angiotensin II receptor blockers, the addition of this compound led to a further reduction in markers of vascular inflammation such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). nih.gov Animal studies have also shown that this compound can prevent coronary vascular inflammation and subsequent arteriosclerosis. ahajournals.org It achieves this by attenuating the expression of the monocyte chemoattractant protein-1 receptor C-C chemokine receptor 2 (CCR2) in circulating monocytes. ahajournals.org
Some studies have also highlighted this compound's ability to up-regulate endothelial nitric oxide synthase (eNOS), which is crucial for NO production. clinmedjournals.org This effect has been observed in patients with paroxysmal atrial fibrillation and type 2 diabetes following catheter ablation. clinmedjournals.org
This compound and Heart Failure Risk in Clinical Trials
While this compound has demonstrated cardiovascular benefits, its use has been associated with an increased risk of heart failure.
A meta-analysis of randomized controlled trials showed that this compound was linked to a higher incidence of heart failure hospitalization. nih.gov Another meta-analysis reported a 32% increased risk of heart failure associated with this compound use. bmj.com
The PROactive study reported a higher incidence of serious heart failure events in the this compound group (5.7%) compared to the placebo group (4.1%). diabetesjournals.org However, the mortality rate due to heart failure was similar between the two groups. diabetesjournals.org Among patients who experienced a serious heart failure event, the subsequent all-cause mortality was proportionately lower with this compound. diabetesjournals.org In a subgroup of patients with a previous myocardial infarction, the rates of heart failure requiring hospitalization were 7.5% with this compound and 5.2% with placebo, while fatal heart failure rates were comparable. core.ac.ukjacc.org
In the IRIS trial, which excluded patients with a history of heart failure, the 5-year risk of hospitalized heart failure was low and not significantly different between the this compound and placebo groups (2.9% vs. 2.3%). ahajournals.org A secondary analysis of the IRIS trial found that this compound did not increase the risk of incident heart failure, even in patients with risk factors for the condition. ahajournals.org
Comparative Studies of this compound with Other Antidiabetic Agents on Cardiovascular Outcomes
Comparative studies have provided insights into the cardiovascular effects of this compound relative to other antidiabetic agents.
In a study comparing this compound to glimepiride (B1671586) in patients with impaired glucose tolerance or type 2 diabetes, this compound was found to attenuate coronary arterial inflammation, as measured by FDG-PET/CT imaging, in a manner independent of its glucose-lowering effect. ahajournals.org In contrast, coronary arterial inflammation was substantially increased in the glimepiride group. ahajournals.org
A nationwide cohort study in Taiwan compared the outcomes of this compound and dipeptidyl peptidase 4 (DPP-4) inhibitors in type 2 diabetes patients with advanced chronic kidney disease. diabetesjournals.org The study found that the this compound group had a lower rate of all-cause mortality and a marginally lower risk of major adverse cardiac and cerebrovascular events (MACCE) compared to the DPP-4 inhibitor group. diabetesjournals.org
Renal Research with this compound in Diabetic Kidney Disease
This compound has been investigated for its potential nephroprotective effects in the context of diabetic kidney disease (DKD). Research has explored its impact on albuminuria, glomerular filtration rate (GFR), and hard renal outcomes.
Studies have shown that this compound can lead to significant improvements in diabetic albuminuria, irrespective of the baseline kidney function. A meta-analysis indicated that this compound may cause a robust reduction in the progression of renal disease in patients with or at high risk for type 2 diabetes, with an 18.5% reduction in the urinary albumin-to-creatinine ratio (UACR). nih.gov
However, the effects of this compound on hard renal outcomes, such as a sustained decrease in eGFR, doubling of serum creatinine (B1669602) levels, or progression to end-stage renal disease (ESRD), are less clear. A retrospective cohort study did not find that this compound improved these composite hard renal outcomes compared to non-pioglitazone users, although a mild, non-significant reduction in albuminuria was observed. nih.govresearchgate.net
In a post-hoc analysis of the PROactive study, patients with chronic kidney disease (CKD) treated with this compound were less likely to reach a secondary composite endpoint of all-cause mortality, MI, and stroke. nih.gov However, this analysis also noted a greater decline in estimated GFR with this compound compared to placebo. nih.govresearchgate.net Another nationwide cohort study suggested that thiazolidinediones, including this compound, reduced the risk of long-term dialysis in patients with advanced DKD. nih.gov
Animal studies have provided further insights into the potential mechanisms of this compound's renal effects. In a rat model of chronic kidney disease, this compound demonstrated a nephroprotective effect by reducing inflammatory and fibrotic processes and improving the glomerular filtration rate. spandidos-publications.com Another study in a mouse model of type 2 diabetes suggested that a PPARγ agonist like this compound ameliorates preglomerular arteriole remodeling by decreasing tissue levels of homocysteine and MMP-2 activity and increasing nitric oxide. physiology.org
Table 3: Renal Outcomes with this compound in Diabetic Kidney Disease
| Outcome | Study Finding | Citation(s) |
|---|---|---|
| Albuminuria | Significant improvements regardless of baseline kidney function. | |
| UACR | 18.5% reduction in patients with or at high risk for T2DM. | nih.gov |
| Hard Renal Outcomes (e.g., eGFR decline, ESRD) | No significant improvement in some cohort studies. | nih.govresearchgate.net |
| Cardiovascular Events in CKD | Reduced risk of a composite of all-cause death, MI, and stroke in patients with CKD. | nih.gov |
| GFR Decline | Greater decline in eGFR compared to placebo in one study. | nih.govresearchgate.net |
| Long-term Dialysis | Reduced risk in patients with advanced DKD in a cohort study. | nih.gov |
Evaluation of this compound on Hard Renal Outcomes (e.g., ESRD, eGFR decline)
Hepatic Research with this compound in Non-alcoholic Fatty Liver Disease (NAFLD)/Metabolic dysfunction-associated steatotic liver disease (MASLD)
This compound has been investigated for its therapeutic potential in non-alcoholic fatty liver disease (NAFLD), now also referred to as metabolic dysfunction-associated steatotic liver disease (MASLD), and its more severe form, non-alcoholic steatohepatitis (NASH).
Multiple studies have consistently shown that this compound can improve key histological features of the liver in patients with NAFLD/MASLD. bmj.com
A meta-analysis of seven randomized controlled trials (RCTs) involving 614 patients found that this compound significantly improved liver histopathology, including steatosis, lobular inflammation, and hepatocellular ballooning, regardless of the patient's diabetes status. researchgate.netnih.govmedwinpublishers.com Another meta-analysis of eight RCTs in patients with biopsy-proven NASH confirmed that this compound induces NASH resolution. diabetesjournals.org
In a trial by Cusi et al., 51% of patients with prediabetes or type 2 diabetes treated with this compound for 18 months achieved resolution of NASH, compared to 19% in the placebo group. diabetesjournals.orgmdpi.com This study also showed significant improvements in steatosis, inflammation, and ballooning. mdpi.com Similarly, a study combining vitamin E with this compound in patients with type 2 diabetes and NASH found that the combination led to the resolution of NASH in 43% of patients, versus 12% with a placebo. diabetesjournals.org
Table 3: Histological Improvement with this compound in NAFLD/NASH
| Histological Feature | Improvement with this compound | Study Details | Citation |
| NASH Resolution | 51% vs. 19% (placebo) | 18-month trial, patients with prediabetes or T2D | diabetesjournals.orgmdpi.com |
| NASH Resolution | 43% vs. 12% (placebo) | Combination with Vitamin E | diabetesjournals.org |
| Steatosis | Significant improvement | Meta-analysis of 7 RCTs | researchgate.netnih.govmedwinpublishers.com |
| Lobular Inflammation | Significant improvement | Meta-analysis of 7 RCTs | researchgate.netnih.govmedwinpublishers.com |
| Hepatocellular Ballooning | Significant improvement | Meta-analysis of 7 RCTs | researchgate.netnih.govmedwinpublishers.com |
The effect of this compound on liver fibrosis has been a key area of investigation, with several studies indicating a beneficial impact.
A meta-analysis of eight RCTs showed that thiazolidinedione therapy, primarily driven by this compound, was associated with the reversal of advanced fibrosis and improvement in fibrosis at any stage. nih.gov Another meta-analysis also found that this compound was associated with an improvement in fibrosis of any stage, including advanced fibrosis. mdpi.com
In the 18-month trial by Cusi et al., while the proportion of patients with fibrosis improvement did not reach statistical significance, fewer patients on this compound experienced fibrosis progression compared to the placebo group (12% vs. 28%). diabetesjournals.org A different study also noted less progression of fibrosis in the this compound group compared to placebo (6.7% vs. 33.3%). diabetesjournals.org
A retrospective study evaluating the effect of this compound on the Fibrosis-4 (FIB-4) index, a non-invasive marker of liver fibrosis, in individuals with type 2 diabetes found a significant reduction in mean FIB-4 scores after treatment, suggesting a protective role against fibrosis progression. medwinpublishers.com
However, some meta-analyses have reported that while this compound improves other aspects of liver histology, it does not lead to a significant improvement in fibrosis. researchgate.netmedwinpublishers.comdiabetesjournals.org
Modulation of Hepatic Gene Expression by this compound in NAFLD Models
This compound, a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), modulates the expression of numerous hepatic genes involved in lipid metabolism and inflammation, which is central to its effects in Non-Alcoholic Fatty Liver Disease (NAFLD) models. mdpi.comnih.gov As a PPARγ agonist, this compound binds to and activates PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). nih.gov This complex subsequently binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs), thereby regulating the transcription of target genes in various tissues, including the liver. nih.gov
In diet-induced obese (DIO) mice, chronic treatment with this compound led to the upregulation of genes that regulate lipid metabolic processes and the PPAR signaling pathway. mdpi.com Conversely, genes associated with the inflammatory response were downregulated. mdpi.com Studies in KK-Ay mice, a model for NAFLD with diabetes, showed that this compound administration tended to decrease the hepatic gene expression of fatty acid synthase (FAS), suggesting an improvement in hepatic steatosis by reducing fatty acid synthesis. spandidos-publications.com
However, the influence of this compound on hepatic gene expression can be complex and context-dependent. While PPARγ is expressed at lower levels in the liver compared to PPARα, its expression is significantly induced in both experimental and human NAFLD. nih.gov Research has shown that hepatic PPARγ overexpression can induce hepatic steatosis. nih.gov Some studies suggest this compound's beneficial effects on NAFLD are primarily mediated through its action on adipose tissue, which improves insulin sensitivity and reduces fatty acid delivery to the liver. nih.gov Yet, direct actions on hepatocellular gene expression are also a determinant. nih.gov For instance, in certain mouse models, this compound has been shown to decrease the expression of CD36 and Stearoyl-CoA desaturase-1 (SCD-1), genes critical for fatty acid uptake and synthesis, which may contribute to the reduction of liver fat. nih.gov
Table 1: Effect of this compound on Hepatic Gene Expression in NAFLD Animal Models
Impact of this compound on Liver Stiffness Measures
This compound has demonstrated a significant impact on improving liver stiffness, a non-invasive marker of liver fibrosis. researchgate.netnih.gov Several clinical studies have utilized Magnetic Resonance Elastography (MRE), considered one of the most accurate non-invasive methods for assessing liver fibrosis, to evaluate this effect. nih.gov
In a randomized prospective trial (the ToPiND study) involving patients with type 2 diabetes and NAFLD, this compound treatment for 24 weeks resulted in a significant improvement in liver stiffness as measured by MRE-LSM (liver stiffness measurement). nih.gov The mean reduction in MRE-LSM was 0.34 kPa in the this compound group. nih.gov Another study also reported that only this compound, and not the comparator drug tofogliflozin, significantly improved MRE-liver stiffness. researchgate.net
Similarly, a study on people living with HIV (PLHIV) who had prediabetes and metabolic-associated fatty liver disease (MAFLD) found that this compound therapy for 48 weeks led to a significant reduction in liver stiffness. researchgate.netdergipark.org.treurekaselect.com In this trial, the mean change in liver stiffness at 48 weeks was -0.184 kPa in the this compound group compared to an increase of 0.554 kPa in the control group. researchgate.netdergipark.org.treurekaselect.com The study also measured the controlled attenuation parameter (CAP), an indicator of steatosis, which also showed significant reduction with this compound treatment. researchgate.netdergipark.org.tr The improvement in liver stiffness became statistically significant at the 48-week follow-up, whereas the change in CAP was evident earlier, at 24 weeks. researchgate.net
Table 2: Clinical Trial Data on this compound's Effect on Liver Stiffness
Potential for Exacerbation of Hepatic Steatosis by this compound in Specific Contexts
Despite its benefits in improving liver inflammation and fibrosis, research in certain preclinical models indicates that this compound can paradoxically exacerbate hepatic steatosis. mdpi.comnih.gov In a study using diet-induced obese (DIO) C57BL/6J mice, a 38-day treatment with this compound resulted in markedly aggravated liver steatosis, with significant increases in liver weight and hepatic concentrations of triglyceride and free fatty acids. mdpi.com
Similarly, other murine studies have shown this potential for worsening steatosis. nih.gov Oral administration of this compound for 28 days worsened hepatic steatosis in KKAy mice. nih.gov This effect is thought to be linked to the drug's primary mechanism of action. The activation of PPARγ in the liver can enhance the expression of genes that promote fatty acid uptake and storage. nih.govscirp.org
Potential mechanisms for this exacerbation in KKAy mice models include:
Increased uptake of free fatty acids from plasma into the liver. scirp.org
Enhanced de novo lipogenesis within the liver. scirp.org
Decreased triglyceride lipolysis and fatty acid β-oxidation. scirp.org
Impaired secretion of very-low-density lipoprotein (VLDL) from the liver into the plasma. scirp.org
This discrepancy between preclinical data showing exacerbated steatosis and clinical data often showing improvement highlights the complexity of this compound's effects, which may be influenced by species differences and the specific metabolic context. mdpi.comscirp.org
Bone Research Related to this compound
This compound's Association with Bone Mineral Density (BMD) Changes
Multiple studies and meta-analyses have established an association between this compound use and a decrease in bone mineral density (BMD). frontiersin.orgcmaj.ca A meta-analysis of six randomized controlled trials (RCTs) found that this compound therapy significantly reduced BMD of the whole body, lumbar spine, and total hip. cmaj.ca Another study focusing on patients with diabetes mellitus who used this compound for over two years observed significantly lower BMD T-scores in the L1-L4 vertebrae compared to non-users (-1.3 vs. -0.9). frontiersin.org
The effect appears to be site-specific and may differ by population. One clinical trial in patients with prediabetes or type 2 diabetes mellitus (T2DM) and NASH reported a significant decrease in BMD at the lumbar spine (-3.5%) after 18 months of this compound treatment compared to placebo, while no significant differences were seen at the femoral neck or total hip. oup.com This suggests an early adverse effect on spinal bone metabolism. oup.com In contrast, a study in young male veterans found that this compound use was associated with a significant annualized decrease in BMD at the femoral neck, total hip, and the one-third radius. nih.gov
The reduction in BMD is often more pronounced in women. frontiersin.org However, some research indicates that even in young men, this compound use is linked to bone loss. nih.gov
Table 3: Summary of this compound's Effect on Bone Mineral Density (BMD)
Analysis of Fracture Risk Associated with this compound Use
The increased risk appears to be concentrated in specific skeletal locations. The meta-analysis identified a significantly higher risk of fractures in the lower extremities (RR 1.85) and spine (RR 2.13). droracle.ai An earlier advisory noted that most fractures occurred in the distal upper and lower limbs. spandidos-publications.com
The association with fracture risk is more pronounced in women (RR 1.56) compared to men, where the risk was not statistically significant (RR 1.10). droracle.ai However, the IRIS trial reported an increased risk for any fracture in both men (HR 1.83) and women (HR 1.32) treated with this compound. In contrast, some analyses have found no significant increase in fracture risk in patients with T2DM when compared to other antidiabetic drugs or placebo, suggesting the topic requires further clarification. droracle.ai
Molecular Mechanisms of this compound on Bone Metabolism
The detrimental effects of this compound on bone health are rooted in its molecular mechanism of action as a PPARγ agonist. droracle.ai PPARγ activation plays a crucial role in the lineage selection of mesenchymal stem cells in the bone marrow. frontiersin.org this compound promotes the differentiation of these progenitor cells into adipocytes (fat cells) at the expense of osteoblasts (bone-forming cells). frontiersin.org This shift leads to increased adipogenesis within the bone marrow, which can prevent bone formation and result in bone loss. frontiersin.org
Clinical and preclinical studies have shown that this compound alters the balance of bone remodeling by both decreasing bone formation and increasing bone resorption.
Decreased Bone Formation: this compound treatment has been associated with significantly lower levels of bone formation markers, such as osteocalcin (B1147995) and bone-specific alkaline phosphatase (BAP). nih.gov It has also been shown to inhibit osteoblast differentiation and downregulate the expression of key osteoblastic genes like RUNX2 and osteocalcin (OCN).
Increased Bone Resorption: The drug significantly increases levels of bone resorption markers, including serum and urinary N-telopeptide (NTX) and C-telopeptide (CTX). This compound may directly promote the differentiation of bone marrow-derived macrophages into osteoclasts, the cells responsible for bone resorption.
Furthermore, this compound affects the OPG/RANKL/RANK signaling pathway, a key system regulating bone metabolism. In osteoblasts, this compound has been shown to decrease the expression of osteoprotegerin (OPG), a decoy receptor that inhibits osteoclast formation, while increasing the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL). This results in a decreased OPG/RANKL ratio, which favors increased osteoclastogenesis and bone resorption.
Effects on Bone Resorption Markers (e.g., NTX, CTX)
This compound has been shown to influence markers of bone resorption, though findings can vary across studies. Research indicates that this compound can increase the levels of both serum and urinary N-telopeptide (NTX) and C-telopeptide (CTX), which are markers of bone resorption. nih.govnih.gov One prospective study comparing this compound to metformin (B114582) in Japanese patients with type 2 diabetes found that this compound significantly increased serum and urinary NTX and CTX levels. nih.govnih.gov The rate of change in these resorption markers was notably greater in the this compound group than in the metformin group. nih.govnih.gov This suggests that this compound stimulates bone resorption. nih.gov
However, some studies have reported no significant changes in bone resorption markers. For instance, one study observed that serum levels of CTX remained unchanged in both male and female subgroups after 12 weeks of this compound treatment. nih.gov Another meta-analysis showed only minimal changes in CTX in individuals using thiazolidinediones like this compound. oup.com These discrepancies may be attributed to differences in study populations, duration of treatment, and methodologies used.
Effects on Bone Formation Markers (e.g., BAP, Osteocalcin)
This compound's impact on bone formation markers generally points towards a reduction in bone-building activity. Studies have consistently shown that this compound treatment leads to a significant decrease in serum levels of bone-specific alkaline phosphatase (BAP) and procollagen (B1174764) type 1 N-terminal propeptide (P1NP), both of which are indicators of early-stage bone formation. nih.gov This reduction suggests a decrease in osteoblast activity. nih.gov
For example, a 12-week study on patients with type 2 diabetes demonstrated a marked decline in both serum BAP and P1NP levels after this compound treatment. nih.gov Similarly, other research has reported decreased levels of osteocalcin, a marker of mature osteoblasts, after six months of this compound therapy. nih.gov However, some studies have found no significant change in osteocalcin levels, particularly in shorter-term treatments. nih.gov The differential effects on various bone formation markers might be related to their expression at different stages of osteoblast differentiation. nih.gov
| Bone Marker | Effect of this compound | Study Population | Citation |
| NTX (serum & urinary) | Increased | Japanese patients with type 2 diabetes | nih.govnih.gov |
| CTX (serum & urinary) | Increased | Japanese patients with type 2 diabetes | nih.govnih.gov |
| CTX (serum) | Unchanged | Patients with type 2 diabetes (male & female) | nih.gov |
| BAP | Decreased | Patients with type 2 diabetes | nih.govnih.gov |
| P1NP | Decreased | Patients with type 2 diabetes | nih.gov |
| Osteocalcin | Decreased | Patients with type 2 diabetes | nih.gov |
| Osteocalcin | Unchanged | Patients with type 2 diabetes (12-week study) | nih.gov |
This compound's Influence on Osteoblast and Osteoclast Activity
This compound appears to create an imbalance in bone metabolism by simultaneously inhibiting bone formation and promoting bone resorption. droracle.ai In vitro studies have shown that thiazolidinediones (TZDs), the class of drugs to which this compound belongs, can inhibit osteoblastogenesis, the process of forming new osteoblasts. nih.govscirp.org They achieve this by directing mesenchymal stem cells to differentiate into adipocytes (fat cells) rather than osteoblasts. nih.gov This leads to a decrease in the number and activity of osteoblasts. scirp.orgspandidos-publications.com
Concurrently, this compound has been found to promote osteoclastogenesis, the formation of osteoclasts, which are cells that break down bone tissue. spandidos-publications.com Studies have demonstrated that this compound can increase the osteoclast surface and number. droracle.ai This effect may be mediated through the OPG/RANKL/RANK system, a key signaling pathway that regulates bone remodeling. spandidos-publications.comspandidos-publications.com this compound has been shown to decrease the production of osteoprotegerin (OPG), which normally inhibits osteoclast formation, and increase the expression of receptor activator of nuclear factor-κB ligand (RANKL), which promotes it. spandidos-publications.comspandidos-publications.com This shift in the OPG/RANKL ratio favors increased osteoclast activity and subsequent bone resorption. spandidos-publications.com
Expression of Sclerostin and Bone Formation Inhibition by this compound
Recent research has highlighted the role of sclerostin in the skeletal effects of this compound. Sclerostin is a protein primarily produced by osteocytes that acts as a negative regulator of bone formation. oup.comnih.govfoliamedica.bg In vitro studies have shown that thiazolidinediones stimulate the expression of sclerostin. oup.comnih.gov
Clinical studies in men with type 2 diabetes have found that they have higher baseline levels of serum sclerostin compared to healthy controls. oup.comnih.gov Treatment with this compound for 24 weeks led to a further 11% increase in serum sclerostin levels. oup.comnih.gov This increase in sclerostin was significantly correlated with an increase in the bone resorption marker CTX. oup.comnih.gov These findings suggest that elevated sclerostin production may contribute to the detrimental effects of this compound on bone by inhibiting bone formation. droracle.aioup.comnih.gov In animal models, this compound-induced increases in sclerostin levels were associated with decreased levels of the bone formation marker osteocalcin. nih.gov
Sex-Specific Differences in this compound's Skeletal Effects
A significant body of evidence points to sex-specific differences in the skeletal effects of this compound, with women, particularly postmenopausal women, appearing to be more susceptible to its adverse effects on bone. nih.govfrontiersin.orgnih.gov
Several large-scale clinical studies have reported an increased risk of fractures in women treated with this compound, while a similar risk was not consistently observed in men. droracle.ainih.gov For instance, an analysis of unpublished clinical trial data revealed an increased risk of bone fractures among female this compound users. nih.gov A meta-analysis also found that this compound-related fractures were more frequent in women. frontiersin.org
These clinical observations are supported by studies on bone turnover markers. One study found that serum levels of the bone formation markers BAP and P1NP were significantly reduced after 12 weeks of this compound treatment in female patients with type 2 diabetes, but not in male patients. nih.gov The detrimental effect on bone formation was more pronounced in postmenopausal women. nih.gov
The underlying reasons for these sex-specific differences are not fully understood but may involve hormonal factors. nih.gov Thiazolidinediones have been reported to potentially decrease estrogen levels by inhibiting the aromatase pathway. nih.gov Since postmenopausal women already have lower estrogen levels, they may be more vulnerable to the bone-damaging effects of this compound. frontiersin.org However, it is important to note that not all studies have found significant differences between men and women in the effects of this compound on bone turnover markers. nih.govnih.gov
| Study Finding | Sex | Citation |
| Increased fracture risk | Women | droracle.aifrontiersin.orgnih.gov |
| Reduced bone formation markers (BAP, P1NP) | Women (especially postmenopausal) | nih.gov |
| No significant difference in bone turnover marker changes | Men and Women | nih.govnih.gov |
| Increased risk of serious fractures | Men | nih.gov |
Cancer Research and this compound
In Vitro and Preclinical Studies on this compound's Anticancer Properties
In vitro and preclinical studies have suggested that this compound may possess anticancer properties. mdpi.combohrium.comresearchgate.netpreprints.org As a ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), this compound is being investigated as a potential agent for both cancer chemoprevention and therapy. mdpi.combohrium.comresearchgate.netpreprints.org
Laboratory studies have shown that PPAR-γ ligands can inhibit the proliferation and metastasis of cancer cells by promoting terminal differentiation and reducing the expression of inflammatory mediators. mdpi.combohrium.comresearchgate.netpreprints.org For example, in pancreatic cancer cell lines, this compound was found to significantly inhibit cell proliferation at concentrations greater than 10 μM. nih.gov In a xenograft model using these cells, this compound not only inhibited tumor growth but also prevented spontaneous lymph node and lung metastases. nih.gov The proposed mechanisms for these effects include the suppression of angiogenic factors like interleukin-8 (IL-8) and cyclooxygenase-2 (COX-2). nih.gov
Furthermore, in the context of non-small cell lung cancer (NSCLC), this compound has demonstrated the ability to reduce proliferation and invasiveness. mdpi.compreprints.org Rodent studies have also indicated that this compound has the potential to decrease tumor formation and volume. preprints.org
Inhibition of Cancer Cell Proliferation and Metastasis by PPARγ Ligands
Epidemiological and Observational Studies on this compound and Cancer Risk
The relationship between this compound use and the risk of developing various cancers has been a subject of numerous epidemiological and observational studies, with a particular focus on bladder cancer.
The association between this compound and bladder cancer risk is complex, with studies showing conflicting results. Several analyses suggest a slightly but significantly elevated risk, particularly with long-term use and higher cumulative doses. mdpi.comnih.govbmj.comresearchgate.netwww.gov.uk
A meta-analysis of observational studies indicated that ever-use of this compound was associated with a slightly increased risk of bladder cancer compared to never-users. nih.govresearchgate.net Some studies have reported relative risks ranging from 1.12 to 1.33 for this compound users compared to diabetic patients on other antidiabetic medications. www.gov.uk A French cohort study involving over 1.4 million diabetic patients found a statistically significant association between this compound exposure and bladder cancer incidence, with an adjusted hazard ratio of 1.22. fda.govnih.gov
However, other large-scale studies have not found a statistically significant association. medsci.orgdiabetesonthenet.comsymbiosisonlinepublishing.com For instance, a 10-year follow-up study by Kaiser Permanente Northern California did not show an increased risk of bladder cancer with this compound use. medsci.orgdiabetesonthenet.com
| Study/Analysis | Finding | Metric (95% CI) |
|---|---|---|
| Meta-analysis of Observational Studies | Slightly increased risk for ever-users vs. never-users | OR: 1.13 (1.03-1.25) |
| French Cohort Study | Significantly increased risk | HR: 1.22 (1.05-1.43) |
| Kaiser Permanente Northern California (10-year follow-up) | No significant association | HR: 1.06 (0.89-1.26) |
The association between this compound and other cancers has also been investigated, with varying results.
Breast Cancer: Retrospective cohort studies have generally shown an insignificant to almost no elevated risk of breast cancer associated with this compound use. mdpi.compreprints.orgnih.gov Some clinical trials even observed lower numbers of incident breast cancer cases in patients taking this compound compared to control groups, though these trials were not primarily designed to assess this outcome. nih.gov
Renal Cancer: The use of this compound for diabetes is not associated with an increased risk of renal cancer. mdpi.compreprints.orgnih.gov In fact, one cohort study suggested a potential decreased risk of kidney/renal pelvis cancers with ever-use of this compound, although the finding was not statistically significant. nih.govkaiserpermanente.orgdiabetesjournals.org
Pancreatic Cancer: The evidence regarding this compound and pancreatic cancer risk is contradictory. mdpi.com While some studies have suggested an increased risk, others have not found a clear association. mdpi.comdiabetesonthenet.comnih.govkaiserpermanente.org One study reported an increased risk of pancreatic cancer associated with ever-use of this compound (HR 1.41, 95% CI 1.16-1.71). diabetesonthenet.comkaiserpermanente.org
Prostate Cancer: Similar to pancreatic cancer, the link between this compound and prostate cancer is debated. urotoday.com One study reported an increased risk of prostate cancer with ever-use of this compound (HR 1.13, 95% CI 1.02-1.26). diabetesonthenet.comkaiserpermanente.org
Thyroid Cancer: Studies have shown a null association between this compound use and the risk of thyroid cancer. mdpi.comnih.govplos.org
| Cancer Type | Association with this compound Use | Supporting Evidence Highlights |
|---|---|---|
| Breast Cancer | Insignificant to no elevated risk | Retrospective cohort studies show null association. mdpi.compreprints.orgnih.gov |
| Renal Cancer | No associated increased risk | Studies suggest no link to increased risk. mdpi.compreprints.orgnih.gov |
| Pancreatic Cancer | Contradictory evidence | Some studies suggest an increased risk, while others do not. mdpi.comdiabetesonthenet.comnih.govkaiserpermanente.org |
| Prostate Cancer | Contradictory evidence | Some studies suggest an increased risk. diabetesonthenet.comkaiserpermanente.orgurotoday.com |
| Thyroid Cancer | Null association | Studies show no link to thyroid cancer risk. mdpi.comnih.govplos.org |
Several studies have suggested that the risk of bladder cancer associated with this compound may be dependent on the cumulative dose and the duration of treatment. mdpi.comnih.govbmj.comresearchgate.netfda.gov
A meta-analysis found a significantly higher risk of bladder cancer in individuals with the longest cumulative duration of this compound use (>2 years) and the highest cumulative dose (>28 g). nih.gov A French cohort study also reported a dose-effect relationship, with a significantly increased risk for cumulative doses of 28,000 mg or more and for treatment durations of 24 months or longer. nih.gov The U.S. Food and Drug Administration (FDA) noted that a duration of therapy longer than 12 months was associated with a 40% increase in risk. fda.gov
In contrast, for other cancers, such as breast, renal, and pancreatic cancer, studies have generally not found clear patterns of risk associated with increasing dose or duration of this compound use. nih.govkaiserpermanente.orgdiabetesjournals.orgkaiserpermanente.org
This compound's Relationship with Other Cancers (e.g., Breast, Renal, Pancreatic, Prostate, Thyroid)
The Role of PPARγ in Cancer Development and Therapy in the Context of this compound
PPARγ is a nuclear receptor that, upon activation by a ligand like this compound, can regulate the expression of genes involved in various cellular processes, including proliferation, differentiation, and apoptosis. preprints.orgpreprints.org Its role in cancer is complex and can be tumor-promoting or suppressive depending on the context. mdpi.comfrontiersin.org
Activation of PPARγ by this compound is believed to be a key mechanism behind its observed anti-cancer effects in many preclinical models. researchgate.netresearchgate.net For example, PPARγ activation can suppress tumorigenicity by interacting with the insulin growth factor pathway. preprints.org In breast cancer cells, ligand-activated PPARγ can inhibit proliferation by interfering with the PI3K/AKT signaling pathway. mdpi.com
In the context of thyroid cancer, a specific genetic alteration, the PAX8-PPARγ fusion protein (PPFP), is found in some follicular thyroid carcinomas. mdpi.comoup.com this compound can bind to this fusion protein. mdpi.com In a mouse model of PPFP-positive thyroid cancer, this compound was highly effective, eliminating metastatic disease and significantly reducing thyroid tumor size by inducing the trans-differentiation of carcinoma cells into adipocyte-like cells. oup.com
However, the anticancer effects of thiazolidinediones like this compound are not always solely dependent on PPARγ activation. researchgate.net Some studies suggest that this compound can exert its anti-tumor activities through PPARγ-independent pathways as well. researchgate.net For instance, in certain breast cancer cells, this compound's anti-proliferative action was linked to the sustained activation of the MAPK pathway, independent of PPARγ. researchgate.net
This compound's Anti-inflammatory Effects
This compound, a member of the thiazolidinedione class of drugs, exerts significant anti-inflammatory effects beyond its primary function as an insulin sensitizer. researchgate.netmdpi.com As a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), this compound modulates the expression of various genes involved in inflammation. researchgate.netnih.gov This activity contributes to its potential therapeutic benefits in a range of conditions characterized by chronic low-grade inflammation.
Clinical research has consistently demonstrated that this compound therapy leads to a reduction in key circulating inflammatory markers. Studies have shown its efficacy in decreasing levels of high-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in various patient populations, including those with type 2 diabetes, metabolic syndrome, and cardiovascular disease. frontiersin.orgfortunejournals.comjacc.org
In a study involving men with advanced diabetic nephropathy, 16 weeks of this compound treatment resulted in a 41% reduction in C-reactive protein (CRP) and a 38% decrease in IL-6. physiology.orgcapes.gov.br When compared to the hypoglycemic agent glipizide, this compound showed a specific differential action, achieving a 58% greater reduction in IL-6. physiology.orgcapes.gov.br Another study investigating patients with high cardiovascular risk found that this compound monotherapy significantly reduced hs-CRP levels from a baseline of 3.64 mg/l to 2.48 mg/l over 12 weeks. jacc.orgjacc.org Similarly, research in patients with coronary artery disease and metabolic syndrome showed that this compound monotherapy significantly lowered IL-6 and TNF-α. nih.gov These anti-inflammatory effects are often independent of the drug's glycemic control. fortunejournals.comphysiology.org
Table 1: Effect of this compound on Inflammatory Markers
| Marker | Patient Population | Study Finding | Citation |
|---|---|---|---|
| C-Reactive Protein (CRP) | Men with advanced diabetic nephropathy | Reduced by 41% after 16 weeks. | physiology.orgcapes.gov.br |
| Non-diabetic patients with CVD and elevated hs-CRP | Reduced from 3.64 mg/l to 2.48 mg/l after 12 weeks. | jacc.orgjacc.org | |
| Interleukin-6 (IL-6) | Men with advanced diabetic nephropathy | Reduced by 38% after 16 weeks; 58% reduction compared to glipizide. | physiology.orgcapes.gov.br |
| Coronary patients with metabolic syndrome | Significantly reduced compared to control. | nih.gov | |
| Tumor Necrosis Factor-α (TNF-α) | Type 2 Diabetes Mellitus | Significant reduction observed. | fortunejournals.com |
| Coronary patients with metabolic syndrome | Significantly reduced compared to control. | nih.gov |
The anti-inflammatory properties of this compound are mediated through several molecular pathways. As a PPAR-γ agonist, it influences the transcription of genes involved in inflammatory responses. nih.govplos.org
A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govplos.orgnih.gov By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory cytokines. nih.govplos.org This was observed in diabetic rat models, where this compound treatment reduced macrophage infiltration and NF-κB activation in renal tissues. nih.gov
Furthermore, this compound has been shown to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme associated with atherosclerotic plaque instability and inflammation. jacc.orgphysiology.org In a study of men with diabetic nephropathy, this compound therapy reduced MMP-9 levels by 29%. physiology.orgcapes.gov.br Research in obese subjects also demonstrated that this compound treatment led to a 52% reduction in MMP-9 mRNA in adipose tissue, an effect linked to the inhibition of protein kinase C alpha (PKCα) through PPARγ activation. oup.com This inhibition of MMP-9 is considered a direct cause of its antirestenosis effect. ahajournals.org
Diabetic Nephropathy: Inflammation is a critical factor in the pathogenesis of diabetic nephropathy (DN). plos.org this compound has demonstrated protective effects on the kidneys in this context, largely through its anti-inflammatory actions. nih.gov In animal models of type 2 diabetes, this compound treatment ameliorated glomerulosclerosis, reduced urinary albumin excretion, and decreased macrophage infiltration in the kidneys. nih.gov These effects were associated with the downregulation of inflammatory and profibrotic genes, including NF-κB, MCP-1, and TGF-β1. nih.gov A study in apolipoprotein E knockout mice with diabetes found that this compound ameliorated renal damage by inhibiting the renal AGE/RAGE axis and down-regulating NF-κB expression, which in turn suppressed the NLRP3 inflammasome and its downstream inflammatory cytokines like IL-1β and IL-18. plos.org Clinical studies in patients with overt diabetic nephropathy have confirmed that this compound reduces levels of inflammatory markers such as CRP and IL-6, independent of its effects on blood glucose. physiology.orgnih.gov
COVID-19: Given the chronic inflammatory state associated with severe COVID-19, particularly in patients with type 2 diabetes, this compound's anti-inflammatory properties have been investigated as a potential therapy. nih.govresearchgate.net It has been shown to decrease the secretion of various proinflammatory cytokines, including IL-1β, IL-6, and IL-8. mdpi.comfrontiersin.org A randomized, double-blind clinical trial involving hospitalized COVID-19 patients with type 2 diabetes evaluated the efficacy of this compound. nih.govresearchgate.netdoaj.org The study found that while this compound treatment resulted in a significant reduction in interleukin-3 (IL-3) levels compared to placebo, it did not show a significant independent effect on the primary composite outcomes of mechanical ventilation, death, or myocardial damage, nor did it significantly differ from placebo in reducing CRP levels. frontiersin.orgnih.govresearchgate.netdoaj.org Therefore, the results did not demonstrate an additional clinical benefit for these patients. researchgate.netdoaj.org
The anti-inflammatory effects of this compound can be enhanced when used in combination with other medications, such as statins. A study investigating non-diabetic patients with high cardiovascular risk and elevated hs-CRP levels found that a combination of this compound and simvastatin (B1681759) produced an additive effect, reducing hs-CRP by over 40% (from 3.49 mg/l to 2.06 mg/l). jacc.orgjacc.org This reduction was greater than that achieved by either drug alone. jacc.orgjacc.org
This compound's Anti-inflammatory Role in Specific Conditions (e.g., Diabetic Nephropathy, COVID-19)
This compound in Polycystic Ovary Syndrome (PCOS) Research
Polycystic Ovary Syndrome (PCOS) is a common endocrine disorder often characterized by insulin resistance and hyperandrogenism. This compound, as an insulin-sensitizing agent, has been studied for its potential to ameliorate the metabolic and endocrine abnormalities associated with PCOS.
Research indicates that this compound can improve several key parameters in women with PCOS. It has been shown to significantly decrease fasting blood sugar and fasting insulin levels, thereby addressing the underlying insulin resistance. nih.gov One study noted a mean reduction in fasting serum glucose of 19 mg/dl and a reduction in fasting insulin of 6.61 µIU/ml after three months of treatment. researchgate.net
Regarding endocrine parameters, the effects can be more varied. Some studies have reported a decrease in dehydroepiandrosterone (B1670201) (DHEA) levels. nih.gov However, the impact on testosterone (B1683101) levels is less consistent, with some research showing no significant change in total or free testosterone. nih.govoup.com Despite this, clinical signs of hyperandrogenism, such as acne and hirsutism, have been observed to improve with treatment. oup.comhormones.gr this compound may also influence the hypothalamic-pituitary-ovarian axis, with some studies showing a marked decrease in luteinizing hormone (LH) plasma levels and the LH/FSH ratio. oup.com This can lead to an improvement or restoration of menstrual cyclicity in women with oligomenorrhoea. oup.com
Table 2: Effects of this compound on Key Parameters in PCOS
| Parameter | Direction of Change | Study Details | Citation |
|---|---|---|---|
| Fasting Blood Sugar | ↓ | Significant decrease. | nih.gov |
| Fasting Insulin | ↓ | Significant decrease. | nih.gov |
| Dehydroepiandrosterone (DHEA) | ↓ | Significant decrease reported in one study. | nih.gov |
| Testosterone | ↔ | No significant change in total or free testosterone in some studies. | nih.govoup.com |
| Luteinizing Hormone (LH) | ↓ | Marked decrease in plasma levels and LH/FSH ratio. | oup.com |
| Menstrual Cyclicity | ↑ | Improvement or restoration reported. | oup.com |
| Hirsutism/Acne | ↓ | Clinical improvement observed. | oup.comhormones.gr |
This compound's Role in Improving Insulin Resistance and Androgen Levels in PCOS
This compound, a member of the thiazolidinedione class of drugs, has been investigated for its therapeutic potential in managing key metabolic and endocrine dysfunctions associated with Polycystic Ovary Syndrome (PCOS). oup.com A primary characteristic of PCOS is insulin resistance, which is often accompanied by compensatory hyperinsulinemia and elevated androgen levels (hyperandrogenism). frontiersin.org this compound acts as an insulin sensitizer, improving the body's response to insulin. frontiersin.org
Clinical studies have demonstrated that treatment with this compound can lead to significant improvements in insulin sensitivity in women with PCOS. oup.comnih.gov Research has shown a notable decrease in fasting serum insulin levels and the area under the insulin response curve following an oral glucose load in patients treated with this compound. oup.comnih.govresearchgate.net This indicates an enhanced insulin sensitivity and a reduction in insulin secretion. oup.comnih.gov In some studies, the improvement in insulin resistance, as measured by the HOMA-IR index, was more significant with this compound compared to metformin. nih.goviaimjournal.com Furthermore, this compound has been observed to increase serum adiponectin, a hormone that plays a role in glucose regulation and fatty acid oxidation, which is often found in reduced levels in women with PCOS. oup.com
In addition to its effects on insulin resistance, this compound has been shown to positively impact hyperandrogenism. oup.comnih.gov The treatment has been associated with an increase in serum sex hormone-binding globulin (SHBG), which binds to androgens, thereby reducing the levels of circulating free androgens. oup.comnih.gov This leads to a significant decrease in the free androgen index. oup.comnih.gov Some studies have reported that this compound is as effective as metformin in improving hyperandrogenism. hormones.group.com The amelioration of hyperandrogenism is also linked to the improvement in insulin action, which in turn reduces the excessive ovarian androgen production. oup.com
Table 1: Effect of this compound on Insulin Resistance and Androgen Levels in PCOS
| Parameter | Direction of Change | Significance | References |
|---|---|---|---|
| Fasting Serum Insulin | ↓ | Significant | oup.comnih.govresearchgate.net |
| Insulin Resistance (HOMA-IR) | ↓ | Significant | nih.goviaimjournal.com |
| Serum Adiponectin | ↑ | Significant | oup.com |
| Sex Hormone-Binding Globulin (SHBG) | ↑ | Significant | oup.comnih.gov |
| Free Androgen Index (FAI) | ↓ | Significant | oup.comnih.gov |
| Hyperandrogenism | ↓ | Significant | hormones.group.com |
Pharmacokinetic and Pharmacodynamic Interactions of Pioglitazone
Cytochrome P450 Mediated Interactions
Pioglitazone (B448) is extensively metabolized in the liver, with cytochrome P450 enzymes, particularly CYP2C8, playing a crucial role. helsinki.firesearchgate.netdiabetesonthenet.com Consequently, co-administration with drugs that inhibit or induce these enzymes can significantly impact this compound's plasma concentrations.
Inhibition of this compound Metabolism by CYP2C8 Inhibitors (e.g., Gemfibrozil)
Concurrent use of strong CYP2C8 inhibitors can lead to a substantial increase in this compound levels. Gemfibrozil (B1671426), a potent inhibitor of CYP2C8, has been shown to increase the area under the plasma concentration-time curve (AUC) of this compound by approximately 3-fold. fda.gov.phscispace.comresearchgate.net This interaction is attributed to the inhibition of this compound's metabolism, leading to its accumulation in the body. ahajournals.org Studies have revealed significant interindividual variability in the magnitude of this interaction, with increases in this compound plasma exposure ranging from 2.3-fold to 6.5-fold. researchgate.netnih.gov The glucuronide metabolite of gemfibrozil is a known mechanism-based inhibitor of CYP2C8, contributing to these clinical drug-drug interactions. ahajournals.org
Table 1: Effect of Gemfibrozil on this compound Pharmacokinetics
| Pharmacokinetic Parameter | Change with Gemfibrozil Co-administration | Reference |
| This compound AUC | ▲ ~3-fold increase | fda.gov.phscispace.comresearchgate.net |
| This compound Elimination Half-life (t½) | ▲ Prolonged from 8.3 to 22.7 hours | scispace.com |
AUC: Area under the plasma concentration-time curve
Induction of this compound Metabolism by CYP Inducers (e.g., Rifampicin)
Conversely, co-administration with CYP inducers can decrease this compound's plasma concentrations and potentially reduce its efficacy. Rifampicin, a potent inducer of several CYP enzymes including CYP2C8, has been found to decrease the AUC of this compound by 54%. fda.gov.phscispace.comnih.gov This is due to the enhanced metabolism of this compound. nih.gov The elimination half-life of this compound is also significantly shortened in the presence of rifampicin. scispace.comresearchgate.net This interaction may necessitate an adjustment in this compound dosage to maintain glycemic control. fda.gov.ph
Table 2: Effect of Rifampicin on this compound Pharmacokinetics
| Pharmacokinetic Parameter | Change with Rifampicin Co-administration | Reference |
| This compound AUC | ▼ 54% decrease | fda.gov.phscispace.comnih.gov |
| This compound Elimination Half-life (t½) | ▼ Shortened from 4.9 to 2.3 hours | scispace.comresearchgate.net |
AUC: Area under the plasma concentration-time curve
Lack of Significant Interaction with Certain CYP Inhibitors (e.g., Itraconazole, Montelukast (B128269), Zafirlukast)
Not all CYP inhibitors significantly affect this compound's pharmacokinetics. Itraconazole, a strong inhibitor of CYP3A4, has been shown to have no significant effect on the pharmacokinetics of this compound. scispace.comnih.gov This suggests that while CYP3A4 may be involved in this compound metabolism to a lesser extent, CYP2C8 is the primary enzyme responsible for its clearance. nih.gov Similarly, the CYP2C8 inhibitors montelukast and zafirlukast (B1683622) did not demonstrate a significant impact on this compound's pharmacokinetic profile in clinical studies. scispace.com
Pharmacodynamic Interactions Affecting Glucose Homeostasis
Pharmacodynamic interactions occur when co-administered drugs have additive or synergistic effects on blood glucose levels.
Interactions with Insulin (B600854) and Sulfonylureas
The combination of this compound with insulin or insulin secretagogues, such as sulfonylureas, can lead to an increased risk of hypoglycemia. diabetesonthenet.commedcentral.comnih.gov this compound's mechanism of enhancing insulin sensitivity complements the action of these agents, resulting in a more potent glucose-lowering effect. medcentral.comfda.gov Therefore, a reduction in the dosage of insulin or sulfonylureas may be necessary when initiating this compound therapy to mitigate the risk of hypoglycemia. medcentral.commedscape.com
Effects with Other Antidiabetic Agents (e.g., Metformin (B114582), DPP-4 inhibitors)
This compound is often used in combination with other oral antidiabetic agents to achieve better glycemic control. When combined with metformin, this compound has an additive effect on improving insulin sensitivity and reducing hepatic glucose production. fda.govdrugbank.com
Dipeptidyl peptidase-4 (DPP-4) inhibitors, another class of oral antidiabetic drugs, can also be effectively co-administered with this compound. nih.gov Studies have shown that the combination of a DPP-4 inhibitor with this compound leads to significant improvements in glycemic control without an increased risk of hypoglycemia. nih.govfrontiersin.org Generally, no clinically significant pharmacokinetic interactions have been reported between DPP-4 inhibitors and this compound. nih.govdiabetesjournals.orguliege.be
Influence of this compound on Other Drug Efficacies
The co-administration of this compound with other medications can influence their therapeutic effects, necessitating careful monitoring and potential dosage adjustments.
Acetylsalicylic acid: When used concurrently with this compound, there is an increased risk of hypoglycemia. drugbank.comnih.govcarehospitals.com The mechanism may involve a decrease in the metabolism of acetylsalicylic acid when combined with this compound. medindia.net
Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs have the potential to enhance the glucose-lowering effect of this compound. nih.govcarehospitals.com This interaction may occur through various mechanisms, including increased insulin sensitivity, stimulation of insulin secretion, increased peripheral glucose utilization, and inhibition of gluconeogenesis. drugs.com The combination of this compound with the SSRI fluoxetine (B1211875) has been shown to have a greater effect on reducing neuropathic pain indicators compared to either drug alone. nih.gov
Other Clinically Relevant Drug-Drug Interactions with this compound
Effects on Fluid Retention and Edema in Combination Therapies
Pregabalin (B1679071): The concomitant use of this compound and pregabalin can lead to an increased incidence and severity of peripheral edema and weight gain. drugs.comgoodrx.com While both drugs can cause fluid retention as a side effect, their combined use appears to have an additive effect. drugs.com In clinical studies, the frequency of peripheral edema was notably higher in patients receiving both pregabalin and a thiazolidinedione like this compound (19%) compared to those on a thiazolidinedione alone (3%) or pregabalin alone (8%). drugs.com A similar trend was observed for weight gain. drugs.com This increased fluid retention can be particularly concerning for individuals with or at risk of heart failure. drugs.comgoodrx.com
Incidence of Peripheral Edema and Weight Gain with this compound and Pregabalin
| Treatment Group | Peripheral Edema Incidence | Weight Gain Incidence |
|---|---|---|
| Thiazolidinedione (e.g., this compound) Only | 3% | 0% |
| Pregabalin Only | 8% | 4% |
| Pregabalin + Thiazolidinedione | 19% | 7.5% |
This compound's Influence on Lipid-Lowering Agents
Atorvastatin (B1662188): The interaction between this compound and atorvastatin has been studied, particularly in the context of their combined effects on lipid profiles and inflammation. The metabolism of atorvastatin can be decreased when combined with this compound. drugbank.com In a study on rats, while atorvastatin was the primary agent for lowering total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), the combination therapy with this compound resulted in a greater reduction in these lipids compared to monotherapy. scirp.orgresearchgate.net Both drugs individually increased high-density lipoprotein cholesterol (HDL-C), with the combination showing a more pronounced effect. scirp.orgresearchgate.net
Another clinical trial investigated the anti-inflammatory effects of adding this compound to atorvastatin therapy in patients with coronary artery disease. nih.gov The combination therapy led to a significant increase in HDL cholesterol. nih.gov While both treatment groups showed reductions in total cholesterol, triglycerides, and LDL cholesterol, the addition of this compound demonstrated a marginally more significant anti-inflammatory effect in the carotid arteries, particularly in patients with higher baseline inflammation. nih.gov
Effects of this compound and Atorvastatin on Lipid Profile in Rats
| Parameter | This compound Alone (% change) | Atorvastatin Alone (% change) | Combination Therapy (% change) |
|---|---|---|---|
| Total Cholesterol (TC) Reduction | -4.52% | -20.65% | -28.97% |
| Triglyceride (TG) Reduction | -23% | -32.4% | -39.81% |
| LDL-C Reduction | -5.02% | -26.92% | -37.16% |
| HDL-C Increase | +30.20% | +37.58% | +46.87% |
Methodological Considerations and Challenges in Pioglitazone Research
Design and Execution of Clinical Trials for Pioglitazone (B448) Evaluation
Clinical trials have been fundamental in shaping our understanding of this compound's role in medicine. The design and execution of these trials, ranging from highly controlled experiments to broad real-world observations, have significantly influenced the evidence base for this compound.
Randomized Controlled Trials (RCTs) and Their Impact on Evidence Generation
Randomized controlled trials (RCTs) are the cornerstone of evidence-based medicine, and numerous RCTs have investigated this compound. These studies are designed to minimize bias by randomly assigning participants to either an intervention group (receiving this compound) or a control group (receiving a placebo or another active treatment). This random allocation helps ensure that the groups are comparable at the outset, so that any observed differences in outcomes can be more confidently attributed to the treatment.
The PROactive (PROspective this compound Clinical Trial In macroVascular Events) study stands as a landmark RCT for this compound. gastroenteroljournal.comtandfonline.com This large-scale trial was specifically designed to assess the effect of this compound on cardiovascular outcomes in high-risk patients with type 2 diabetes. gastroenteroljournal.comtandfonline.com While the primary composite endpoint did not reach statistical significance, a key secondary endpoint showed a significant 16% reduction in all-cause mortality, nonfatal myocardial infarction, and stroke. gastroenteroljournal.com The design of the PROactive study, with its focus on macrovascular events, has had a profound impact on the subsequent evaluation of this compound and other antidiabetic agents, shifting the focus beyond glycemic control to include cardiovascular protection.
The choice of comparator is also a crucial aspect of RCT design. This compound has been compared to placebo, other oral antidiabetic drugs, and as an add-on therapy to existing regimens like insulin (B600854). plos.orgnih.govresearchgate.net For example, a meta-analysis of eight RCTs where this compound was added to insulin regimens showed a modest but statistically significant reduction in HbA1c. nih.govresearchgate.net However, the clinical relevance of such findings must be weighed against other outcomes.
The following table summarizes key aspects of selected RCTs involving this compound:
| Trial/Study Focus | Key Design Feature | Comparator(s) | Primary Outcome(s) | Notable Finding |
| PROactive | Large-scale, long-term cardiovascular outcomes trial | Placebo | Composite of macrovascular events | Significant reduction in a key secondary endpoint of all-cause mortality, nonfatal MI, and stroke. gastroenteroljournal.com |
| In-Stent Restenosis | Meta-analysis of 5 RCTs | Control | Rate of in-stent restenosis | No significant reduction in in-stent restenosis. plos.org |
| Add-on to Insulin | Meta-analysis of 8 RCTs | Insulin alone | HbA1c, hypoglycemia, weight, adverse events | Small reduction in HbA1c, but increased hypoglycemia and weight gain. nih.govresearchgate.net |
| Plaque Psoriasis | Meta-analysis of RCTs | Placebo | PASI 75 score | This compound showed a modest beneficial effect. tandfonline.com |
Meta-analyses and Systematic Reviews of this compound Efficacy and Safety
To synthesize the evidence from multiple individual studies, researchers often conduct meta-analyses and systematic reviews. These studies use statistical methods to combine the results of several independent trials, providing a more robust estimate of the treatment effect. Numerous meta-analyses have been performed to evaluate the efficacy and safety of this compound across different patient populations and outcomes.
One comprehensive meta-analysis of 19 RCTs, including over 16,000 patients, found that this compound was associated with a significantly lower risk of death, myocardial infarction, or stroke. researchgate.net Another meta-analysis focusing on patients with insulin resistance, pre-diabetes, and type 2 diabetes also concluded that this compound reduced the risk of major adverse cardiovascular events (MACE). bmj.comfrancelab.com.ar However, this same analysis highlighted an increased risk of heart failure, bone fractures, edema, and weight gain. bmj.comfrancelab.com.ar
Meta-analyses have also been crucial in clarifying specific safety concerns. For instance, a meta-analysis of 12 observational studies suggested a 14% increased risk of bladder cancer with this compound use, although the authors noted the need for cautious interpretation due to potential heterogeneity. dovepress.com In contrast, another meta-analysis of RCTs did not find a significant increase in the risk of MACE, all-cause mortality, or hospitalization for heart failure. researchgate.net
The findings from these meta-analyses can sometimes appear contradictory, which can be due to differences in the included studies (e.g., RCTs vs. observational studies), the patient populations, the outcomes assessed, and the statistical methods used. dovepress.comresearchgate.net For example, a meta-analysis focusing on the addition of this compound to metformin (B114582) and dapagliflozin (B1669812) found significant improvements in glycemic control with no significant heterogeneity in the included trials. colab.wsdoaj.org
The table below presents a selection of meta-analyses and their key findings:
| Meta-analysis Focus | Number of Studies Included | Key Finding(s) |
| Cardiovascular Risk | 19 RCTs | Significant reduction in death, myocardial infarction, or stroke. researchgate.net |
| Cardiovascular Outcomes in Pre-diabetes & Diabetes | 9 RCTs | Reduced risk of MACE, but increased risk of heart failure, fractures, edema, and weight gain. bmj.comfrancelab.com.ar |
| Bladder Cancer Risk | 12 observational studies | 14% increased risk of bladder cancer. dovepress.com |
| Add-on to Metformin & Dapagliflozin | 3 RCTs | Significant improvement in glycemic control. colab.wsdoaj.org |
| Fracture Risk | Systematic review and meta-analysis | Increased fracture risk, particularly in the lower extremities and spine, with a more pronounced risk in females. frontiersin.org |
Observational Studies and Cohort Analyses in Real-World Settings
While RCTs provide high-quality evidence under controlled conditions, observational studies and cohort analyses offer valuable insights into the use and effects of this compound in "real-world" clinical practice. These studies observe large groups of patients over time without assigning a specific treatment, allowing researchers to examine associations between drug exposure and various outcomes.
Several large observational cohort studies have been conducted to assess the long-term effects of this compound. A pan-European observational study found that this compound exposure was associated with a statistically significant decrease in the risk of all-cause mortality. bmj.com An extended analysis of this cohort further suggested a reduction in both cardiovascular and non-cardiovascular mortality. bmj.com Another retrospective analysis of the UK General Practice Research Database (GPRD) also demonstrated a decrease in all-cause mortality with this compound compared to metformin. researchgate.net
Observational studies have also been instrumental in investigating potential safety signals that may not have been fully apparent in RCTs. For instance, concerns about a potential link between this compound and bladder cancer were fueled by some observational studies, although findings have been inconsistent. dovepress.combmj.com A large population-based cohort study using the UK Clinical Practice Research Datalink (CPRD) did not find a statistically significant increased risk of bladder cancer associated with this compound use. bmj.com Similarly, a propensity score-matched cohort study also found no significant association. nih.gov
These studies often employ statistical techniques like propensity score matching to try and balance the characteristics of the different treatment groups and reduce the risk of confounding. nih.gov However, the potential for residual confounding and other biases remains a key limitation of observational research.
The following table highlights some key observational studies and their findings:
| Study Design | Database/Cohort | Key Finding(s) |
| European Multidatabase Cohort Study | Pooled data from Finland, Sweden, and the UK | This compound exposure was associated with a decreased risk of all-cause mortality. bmj.combmj.com |
| UK General Practice Research Database (GPRD) | Retrospective analysis | This compound decreased all-cause mortality compared with metformin. researchgate.net |
| UK Clinical Practice Research Datalink (CPRD) | Population-based cohort study | No statistically significant increased risk of bladder cancer with this compound use. bmj.com |
| Propensity Score Matched Cohort Study | General Practice Research Database (GPRD) | No significant association between this compound and an increased risk of bladder cancer. nih.gov |
| Systematic Review of Observational Studies | 16 observational studies | Use of rosiglitazone (B1679542) was associated with a higher risk of myocardial infarction, congestive heart failure, and death compared to this compound. nih.gov |
Preclinical and In Vitro Modeling in this compound Investigations
Before a compound like this compound is tested in humans, its effects are extensively studied in preclinical models, including in vitro (cell-based) and in vivo (animal) experiments. These studies are crucial for understanding the drug's mechanism of action, identifying potential therapeutic targets, and assessing its initial safety profile.
In vitro studies have been instrumental in elucidating the molecular mechanisms of this compound. As a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), much of the in vitro research has focused on its effects on cells that express this receptor. nih.gov For example, in vitro studies have shown that this compound can improve the viability and function of endothelial progenitor cells (EPCs), which are important for vessel repair. plos.orgnih.gov These studies demonstrated that this compound increased the ability of EPCs to form tubular-like structures and reduced the expression of inflammatory molecules. plos.orgnih.gov
Other in vitro investigations have explored the potential anti-cancer properties of this compound. Some studies have indicated that this compound can suppress the growth of certain cancer cell lines. medsci.org However, the translation of these in vitro findings to clinical practice is a significant challenge, as the effects observed in a petri dish may not accurately reflect the complex biological environment in humans. mdpi.com
The development of novel drug delivery systems for this compound has also been guided by in vitro studies. Researchers have used in vitro models to characterize the release and permeation of this compound from transdermal patches and nanoparticles, aiming to improve its bioavailability. ijpsjournal.comjournaljpri.com
The table below provides examples of preclinical and in vitro studies on this compound:
| Study Type | Model System | Key Focus | Finding(s) |
| In Vitro | Endothelial Progenitor Cells (EPCs) from IGT subjects | Viability, function, and inflammation | This compound improved EPC viability and tube formation, and reduced inflammatory markers. plos.orgnih.gov |
| In Vitro | Normal and neoplastic urothelial cells | Cell growth | This compound suppressed the growth of both cell types in a dose-dependent manner. medsci.org |
| In Vitro | Various cell lines (Vero B4, A549-ACE2+/TMPRSS2+, Caco-2, Calu-3) | SARS-CoV-2 replication | This compound inhibited the replication of major SARS-CoV-2 variants. researchgate.net |
| In Vitro | Transdermal patch formulations | Drug release and permeation | Characterized the in vitro release profile of this compound from matrix-type patches. ijpsjournal.com |
| In Vivo (Pilot Study) | Overweight, treatment-naïve, genotype 4 HCV-infected patients | Hepatitis C viral load | This compound decreased HCV viral load. plos.org |
Challenges in Interpreting this compound Research Findings
Heterogeneity Across Studies and Replication Issues
A significant challenge in synthesizing the evidence on this compound is the heterogeneity observed across different studies. cda-amc.ca Heterogeneity refers to the variability in the results of different studies, which can arise from differences in study design, patient populations, interventions, and outcomes measured. cda-amc.ca For example, meta-analyses of this compound's effect on cardiovascular outcomes have yielded mixed results, partly due to the inclusion of trials with different comparators and patient risk profiles. researchgate.netnih.gov
In some meta-analyses, statistical tests for heterogeneity have been significant, indicating that the observed differences between studies are unlikely to be due to chance alone. plos.org When significant heterogeneity is present, simply pooling the results of all studies may be misleading. dovepress.com Subgroup analyses can sometimes help to explain the sources of heterogeneity, but these are often limited by the available data. plos.org
Replication of findings is another critical aspect of scientific research. For some of the observed effects of this compound, particularly those related to pharmacogenomics, there has been a lack of replication in independent cohorts. nih.gov This makes it difficult to confirm the initial findings and understand their clinical significance. The biological functionality of many of the identified genetic polymorphisms is also often unknown. nih.gov
The table below summarizes some of the key challenges in interpreting this compound research:
| Challenge | Description | Example |
| Heterogeneity in Meta-Analyses | Variability in results across different studies, making it difficult to draw a single, clear conclusion. | Mixed findings in meta-analyses of cardiovascular outcomes, with some showing benefit and others showing no significant effect. researchgate.netnih.gov |
| Lack of Replication | Initial findings from a single study are not confirmed in subsequent, independent studies. | Many pharmacogenomic findings related to this compound response lack replication in independent cohorts. nih.gov |
| Variable Study Quality | The included studies in a review or meta-analysis may have methodological limitations that could bias the results. | A review of this compound safety found the overall body of evidence to be of low to moderate quality. cda-amc.ca |
| Conflicting Results | Different studies, even those with similar designs, may produce conflicting results. | Observational studies on the risk of bladder cancer with this compound have yielded inconsistent findings. bmj.comnih.gov |
Limitations of Study Designs (e.g., sample size, follow-up duration)
Randomized controlled trials (RCTs), often considered the gold standard in clinical research, have faced limitations in the context of this compound studies. For instance, some meta-analyses of RCTs have been criticized for including trials that were not originally designed to assess long-term outcomes like cardiovascular events or mortality. bmj.comlshtm.ac.uk This can lead to a lack of statistical power to detect significant effects, as seen in the PROactive trial, which did not show a statistically significant reduction in all-cause mortality with this compound use in either the initial 3-year trial or the 10-year observational follow-up. bmj.com The sample size in some trials may also be insufficient to evaluate non-inferiority, a common objective in drug safety studies. elsevier.es For example, a planned multicenter, double-blind, randomized trial on this compound in spontaneous subarachnoid hemorrhage determined that 378 patients would be needed to achieve adequate statistical power. frontiersin.org
Confounding Factors and Bias in Observational Research
Observational research on this compound is susceptible to various confounding factors and biases that can influence the interpretation of its findings. These can obscure the true association between the drug and outcomes of interest, leading to conflicting results across studies. polscientific.comnih.gov
A significant challenge is confounding by indication , where the underlying reasons for prescribing this compound may themselves be associated with the outcomes being studied. nih.gov this compound is often used as a second or third-line treatment for type 2 diabetes, meaning patients taking it may be older, have a longer duration of diabetes, poorer glycemic control, and more comorbidities compared to those on other treatments. nih.gov If these differences are not adequately adjusted for in statistical analyses, they can lead to biased estimates of risk. nih.gov For example, in a European multidatabase cohort study, despite propensity score matching, there was still an imbalance in congestive heart failure at baseline between the this compound and non-pioglitazone groups. bmj.com
Detection bias is another critical issue, particularly in studies examining the risk of bladder cancer. nih.gov It has been observed that patients treated with this compound may undergo more frequent urinary monitoring for conditions like albuminuria. nih.gov This increased surveillance can lead to a higher likelihood of detecting subclinical hematuria and, consequently, an earlier diagnosis of bladder cancer, creating an apparent association that may not be causal. nih.gov Adjusting for the frequency of physician visits and urinary monitoring has been shown to shift the risk estimate for bladder cancer towards the null. nih.gov
Time-related biases are also a major concern in observational studies of drug effects. bmj.comnih.gov These can include:
Immortal time bias: This occurs when a period of follow-up is incorrectly assigned to a group, during which the outcome of interest could not have occurred.
Prevalent user bias: Including patients who are already using a drug at the start of a study can lead to biased results, as they may be systematically different from new users. bmj.com
Lag time bias: This refers to the delay between drug exposure and the development of an outcome.
Latency-time bias: This relates to the time it takes for a disease to become detectable.
A retrospective cohort study that specifically controlled for these time-related biases found an elevated risk of bladder cancer with this compound, contradicting some previous studies that used less rigorous methodologies. bmj.com The presence of such biases can lead to conflicting findings and underscores the need for carefully designed and analyzed observational research. bmj.comnih.gov
Advanced Research Technologies Applied to this compound Studies
Omics Technologies (e.g., Gene Expression Profiling)
"Omics" technologies, particularly gene expression profiling, have been instrumental in elucidating the molecular mechanisms underlying the effects of this compound. texilajournal.com These technologies allow for a broad, unbiased assessment of how this compound influences cellular pathways and gene networks.
Gene expression profiling studies have revealed that this compound significantly alters the expression of genes involved in various biological processes. In the context of polycystic ovary syndrome (PCOS), for example, this compound has been shown to modulate genes related to cytokine-cytokine receptor interactions and the PI3K-Akt signaling pathway, which are crucial for managing the inflammatory and metabolic aspects of the condition. texilajournal.com Similarly, in studies of pancreatic islets under lipotoxic conditions, this compound was found to impact genes involved in epigenetic regulation, cell differentiation, metabolism, and signal transduction, suggesting a role in restoring normal gene activity in dysfunctional islets. nih.gov
Furthermore, pharmacogenomic studies have utilized these technologies to investigate how genetic variations influence an individual's response to this compound. nih.govresearchgate.net These studies have identified polymorphisms in genes such as CYP2C8 and PPARG that contribute to variability in the drug's pharmacokinetics and pharmacodynamics. nih.govresearchgate.net For instance, carriers of the PPARG p.Pro12Ala polymorphism have been shown to have a more favorable change in fasting blood glucose in response to this compound. nih.govresearchgate.net
The table below summarizes key findings from gene expression profiling studies on this compound:
| Study Focus | Key Findings | Affected Pathways/Genes | Reference |
| Polycystic Ovary Syndrome (PCOS) | This compound alters gene expression to improve insulin sensitivity and reduce inflammation. | Cytokine-cytokine receptor interactions, PI3K-Akt signaling pathway, ESR1, KRAS | texilajournal.com |
| Pancreatic Islets (Lipotoxicity) | This compound impacts epigenetic processes and may restore normal gene activity in dysfunctional islets. | Epigenetic regulation, cell differentiation, metabolism, signal transduction | nih.gov |
| Non-alcoholic Steatohepatitis (NASH) | Genetic polymorphisms in PPARG and ADORA1 are associated with response to this compound therapy. | PPARG, ADORA1 | nih.gov |
| Diet-Induced Obesity (Mouse Model) | This compound downregulates inflammatory responses and upregulates lipid metabolism in the liver. | Inflammation response, lipid metabolism | mdpi.com |
These "omics" approaches provide valuable insights into the multifaceted actions of this compound and hold promise for personalizing therapy by identifying biomarkers that can predict treatment response. texilajournal.com
In Vitro Blood-Brain Barrier Models for Inflammation Studies
In vitro models of the human blood-brain barrier (BBB) have emerged as powerful tools for investigating the effects of this compound on neuroinflammation. mdpi.comnih.govresearchgate.net These models, which often utilize human cells to create a barrier that mimics the physiological properties of the BBB, allow for controlled studies of how peripheral inflammation can impact the central nervous system and how drugs like this compound might mitigate these effects. mdpi.comnih.govresearchgate.net
Research using these models has demonstrated that inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), can increase the permeability of the BBB, disrupt the arrangement of tight junction proteins like claudin-5, and increase the expression of adhesion molecules such as VCAM-1 and ICAM-1. mdpi.comnih.govresearchgate.net These changes facilitate the transmigration of immune cells, like monocytes, across the barrier, contributing to neuroinflammation. mdpi.comnih.govresearchgate.net
Studies have shown that this compound can effectively counteract these inflammatory effects. mdpi.comnih.govresearchgate.net When applied to the in vitro BBB model, this compound has been found to:
Attenuate the increase in BBB permeability caused by TNF-α. mdpi.comnih.govresearchgate.net
Reduce the disarrangement of claudin-5. mdpi.comnih.govresearchgate.net
Decrease the expression of VCAM-1 and ICAM-1. mdpi.comnih.govresearchgate.net
Lessen the secretion of monocyte chemoattractant protein-1 (MCP-1). mdpi.comnih.govresearchgate.net
Inhibit the transmigration of monocytes across the BBB. mdpi.comnih.govresearchgate.net
Furthermore, when the BBB model was exposed to plasma from patients with inflammatory bowel disease (IBD), which is known to have elevated levels of inflammatory cytokines, this compound was able to reverse the observed increase in ICAM-1 expression. mdpi.comnih.govresearchgate.net These findings provide direct evidence for the anti-inflammatory and protective effects of this compound at the blood-brain barrier and support its potential for repurposing in the prevention or treatment of inflammatory conditions affecting the central nervous system. mdpi.comnih.govresearchgate.net The ability of this compound to cross the BBB has been noted as a significant factor in its potential therapeutic application for neurodegenerative diseases. jneurosci.orgresearchgate.netnih.gov
The table below summarizes the effects of this compound in an in vitro blood-brain barrier model under inflammatory conditions:
| Inflammatory Stimulus | Effect on BBB without this compound | Effect of this compound Treatment | Reference |
| TNF-α | Increased permeability, claudin-5 disarrangement, increased VCAM-1 and ICAM-1 expression, increased MCP-1 secretion, increased monocyte transmigration | Attenuated all observed inflammatory effects | mdpi.comnih.govresearchgate.net |
| Plasma from IBD patients | Increased ICAM-1 expression | Reversed the increase in ICAM-1 expression | mdpi.comnih.govresearchgate.net |
Future Directions in Pioglitazone Research
Exploration of Novel Therapeutic Applications beyond Current Indications
The insulin-sensitizing and anti-inflammatory properties of pioglitazone (B448) have opened doors to its potential use in a variety of conditions beyond type 2 diabetes.
Nonalcoholic Steatohepatitis (NASH): this compound has emerged as a promising treatment for NASH, a severe form of nonalcoholic fatty liver disease (NAFLD). diabetesjournals.orgmdpi.com Multiple randomized controlled trials have demonstrated its efficacy in improving liver histology. diabetesjournals.org One study found that 51% of patients with prediabetes or type 2 diabetes and biopsy-proven NASH had a resolution of NASH after 18 months of this compound treatment, compared to 19% in the placebo group. jwatch.orgacpjournals.org Furthermore, this compound has been shown to significantly improve liver steatosis, inflammation, and ballooning. acpjournals.orgfrontiersin.org A meta-analysis confirmed that this compound induces NASH resolution and improves liver fibrosis. diabetesjournals.org These benefits are attributed to its ability to improve insulin (B600854) sensitivity in adipose tissue, the liver, and muscle, thereby reducing the flux of free fatty acids to the liver and decreasing hepatic fat content. diabetesjournals.orgacpjournals.org
Neurodegenerative Diseases: There is growing interest in the neuroprotective potential of this compound. nih.gov Research suggests it may be beneficial in conditions like Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govalzdiscovery.org In AD models, this compound has been shown to improve cerebral blood flow, glucose uptake, and mitochondrial function. frontiersin.org It also exhibits anti-inflammatory effects in the brain by inhibiting pro-inflammatory pathways. alzdiscovery.orgdovepress.com Observational studies in humans have suggested that long-term use of this compound in diabetic patients is associated with a reduced risk of dementia. alzdiscovery.org For Parkinson's disease, a meta-analysis found an association between long-term this compound use and a decreased risk of developing the disease in diabetic patients. alzdiscovery.org The proposed mechanisms include reducing neuroinflammation and protecting dopaminergic neurons. nih.govdovepress.com
Polycystic Ovary Syndrome (PCOS): Given that insulin resistance is a key feature of PCOS, this compound has been investigated as a potential therapy. Studies have suggested that its ability to improve insulin sensitivity could have positive effects on the ovarian function of patients with PCOS. openaccessjournals.comopenaccessjournals.com
Cancer Therapy: Preclinical studies are exploring this compound as a potential agent for cancer chemoprevention and therapy. mdpi.compreprints.org As a PPAR-γ ligand, it has been shown to inhibit cancer cell proliferation and metastasis in vitro. mdpi.com Research is also investigating its synergistic effects when combined with other cancer treatments, such as PI3K inhibitors. mdpi.com
| Condition | Key Research Findings | Potential Mechanism of Action |
|---|---|---|
| Nonalcoholic Steatohepatitis (NASH) | Resolution of NASH in 51% of patients in a key trial; significant improvement in steatosis, inflammation, ballooning, and fibrosis. diabetesjournals.orgjwatch.orgacpjournals.org | Improves insulin sensitivity, reduces hepatic fat content, and has anti-inflammatory effects. diabetesjournals.orgacpjournals.org |
| Alzheimer's Disease | Associated with a 47% reduced risk of dementia with long-term use in one study; improves cerebral glucose metabolism in preclinical models. alzdiscovery.orgfrontiersin.org | Anti-inflammatory effects, improves mitochondrial function, and enhances brain glucose uptake. alzdiscovery.orgfrontiersin.orgdovepress.com |
| Parkinson's Disease | Associated with a decreased risk of PD in diabetic patients in a meta-analysis. alzdiscovery.org | Reduces neuroinflammation and may protect dopaminergic neurons. nih.govdovepress.com |
| Cancer | Inhibits cancer cell proliferation and metastasis in preclinical studies; shows synergistic effects with other cancer drugs. mdpi.com | Activation of PPAR-γ, induction of apoptosis, and underexpression of inflammatory mediators. mdpi.com |
Elucidating the Full Spectrum of this compound's Pleiotropic Effects
Beyond its primary glucose-lowering effect, this compound exhibits a wide range of "pleiotropic" effects that contribute to its therapeutic potential, particularly in cardiovascular health. frontiersin.orgnih.govtandfonline.com Research continues to unravel the complex mechanisms behind these effects.
Cardiovascular Risk Reduction: Multiple studies and meta-analyses have shown that this compound can reduce the risk of major adverse cardiovascular events (MACE), including myocardial infarction and stroke. nih.govnih.gov The PROactive study, a large clinical trial, demonstrated a favorable trend towards reducing macrovascular endpoints. nih.gov This cardiovascular benefit is thought to be multifactorial and not solely due to its effect on blood sugar. nih.gov
Lipid Metabolism: this compound favorably alters lipid profiles by decreasing plasma triglycerides and increasing high-density lipoprotein (HDL) cholesterol. diabetesjournals.orgresearchgate.net This effect on atherogenic dyslipidemia contributes to its anti-atherosclerotic properties. diabetesjournals.org
Endothelial Function: The drug improves endothelial dysfunction, a key factor in the development of atherosclerosis. mdpi.com It achieves this by increasing the bioavailability of nitric oxide and exerting antioxidant and anti-inflammatory effects on the vascular endothelium. mdpi.com
Anti-inflammatory Action: A significant part of this compound's pleiotropic action is its anti-inflammatory capacity. patsnap.com It has been shown to reduce levels of inflammatory markers like high-sensitivity C-reactive protein and pro-inflammatory cytokines such as TNF-α and IL-6. alzdiscovery.orgnih.gov This is mediated through the antagonism of inflammatory transcription factors like NF-κB. alzdiscovery.orgresearchgate.net
Blood Pressure: this compound has been observed to have a modest blood-pressure-lowering effect, which further contributes to its cardiovascular benefits. openaccessjournals.commdpi.com
Advancing Pharmacogenomics for Individualized this compound Therapy
The response to this compound, both in terms of efficacy and side effects, can vary significantly among individuals. Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical area of research for personalizing this compound therapy. nih.govnih.gov
The primary focus has been on genetic variations in two key genes:
CYP2C8: This gene encodes the primary enzyme responsible for metabolizing this compound. nih.govnih.gov Polymorphisms in CYP2C8, such as the CYP2C8*3 allele, can lead to higher oral clearance of the drug, resulting in lower plasma concentrations and potentially reduced therapeutic effect. nih.govtandfonline.com
PPARG: This gene encodes the drug's target receptor, PPAR-γ. nih.govnih.gov The Pro12Ala polymorphism is one of the most studied variants. A meta-analysis showed that carriers of the 12Ala allele had a more favorable change in fasting blood glucose from baseline compared to those with the more common Pro12Pro genotype. nih.govnih.gov
Future research aims to identify and validate additional genetic markers that influence this compound's pharmacokinetics and pharmacodynamics. nih.govnih.gov The goal is to develop a genetic profile that can predict a patient's response, allowing clinicians to select the right candidates for therapy and optimize dosing, thereby maximizing benefits while minimizing risks. nih.govresearchgate.net However, many findings still require replication in larger, independent cohorts to confirm their clinical utility. nih.govnih.gov
Investigating Long-Term Safety and Efficacy in Specific Patient Populations
While the general safety and efficacy of this compound are well-documented, further research is needed to understand its long-term effects in specific, often vulnerable, patient populations.
Patients with NASH and Prediabetes/Diabetes: A key randomized trial demonstrated the safety and efficacy of this compound over a period of up to three years in patients with NASH and either prediabetes or type 2 diabetes. jwatch.org The study showed significant histologic improvements at 18 months, with a good safety profile over 36 months, though no additional histologic benefit was seen after the initial 18-month period. jwatch.orgacpjournals.org The main adverse event was a modest weight gain. jwatch.orgacpjournals.org
Patients on Hemodialysis: A 96-week study in type 2 diabetic patients on hemodialysis found that long-term this compound treatment was effective and safe. nih.gov It improved glycemic control, lipid profiles, insulin sensitivity, and markers of inflammation without causing serious adverse effects like heart failure or liver impairment. nih.gov
Post-Stroke Patients: In nondiabetic patients with a history of ischemic stroke or transient ischemic attack, this compound was shown to reduce cardiovascular risk but was also associated with an increased risk of bone fractures. nih.gov This highlights the need to carefully weigh risks and benefits in this specific population.
Future long-term studies are essential to confirm these findings and to assess the risk-benefit profile in other specific groups, such as the elderly and those with varying degrees of cardiovascular risk.
Research into Mechanisms of Adverse Effects for Mitigation Strategies
Understanding the molecular mechanisms behind this compound's adverse effects is crucial for developing strategies to mitigate them. The two most notable side effects are fluid retention and bone fractures.
Fluid Retention and Heart Failure: this compound can cause fluid retention, which may lead to edema and, in susceptible individuals, exacerbate or precipitate congestive heart failure. nih.govmedsafe.govt.nz The incidence of serious heart failure events is higher in patients treated with this compound compared to placebo (5.7% vs. 4.1% in one major study), although this did not translate to an increase in mortality from heart failure. nih.govdiabetesjournals.org The underlying mechanism is believed to involve increased sodium and water reabsorption in the kidney's collecting ducts, an effect mediated by PPAR-γ activation. nih.govnih.gov Research has pointed to the role of the epithelial sodium channel (ENaC) in this process. nih.gov Future investigations aim to further pinpoint the renal and vascular mechanisms to potentially develop adjunctive therapies that can counteract this effect without compromising this compound's metabolic benefits. nih.gov
Bone Fractures: An increased risk of bone fractures, particularly nonvertebral fractures in women, has been consistently observed with this compound use. droracle.aifrontiersin.orgresearchgate.net A meta-analysis found a significant increase in fracture incidence, especially low-energy fractures resulting from falls. frontiersin.org The proposed mechanism involves PPAR-γ activation in bone marrow stromal cells, which promotes adipogenesis (fat cell formation) at the expense of osteoblastogenesis (bone cell formation), leading to decreased bone formation and reduced bone mineral density. dergipark.org.tr this compound has also been found to increase bone resorption markers. droracle.ai Research is ongoing to determine if this risk can be mitigated, for instance, through the use of lower doses or by co-administering treatments that support bone health. droracle.ai
| Adverse Effect | Known Mechanism | Future Research Direction |
|---|---|---|
| Fluid Retention / Heart Failure | PPAR-γ mediated increase in sodium and water reabsorption in the renal collecting ducts, potentially involving the ENaC channel. nih.govnih.gov | Developing adjunctive therapies to counteract renal sodium retention; identifying patients at high risk for fluid retention. |
| Bone Fractures | PPAR-γ activation shifts bone marrow stem cell differentiation from bone-forming osteoblasts to fat-forming adipocytes, decreasing bone mineral density. dergipark.org.tr | Investigating dose-dependency of fracture risk; exploring co-therapies to protect bone health; identifying high-risk patient profiles. droracle.ai |
Synergistic and Additive Effects of this compound in Combination Therapies
Combining this compound with other therapeutic agents is a promising strategy to enhance efficacy and potentially mitigate side effects.
With SGLT-2 Inhibitors: A recent large observational study investigated the combination of this compound with sodium-glucose co-transporter-2 (SGLT-2) inhibitors. frontiersin.orgresearchgate.net The results suggested a synergistic effect, with the combination showing the lowest risk of major adverse cardiovascular events compared to either drug alone or to non-users. frontiersin.org Importantly, the combination did not increase the risk of hospitalization for heart failure, suggesting that the diuretic effect of SGLT-2 inhibitors may counteract the fluid retention associated with this compound. frontiersin.orgresearchgate.net
With Metformin (B114582): The combination of metformin and this compound is a common and effective therapy for type 2 diabetes. Recent research in animal models suggests that this combination has synergistic or additive effects on improving glucose and lipid metabolism, which may be mediated by favorable changes in the gut microbiota and its metabolites. frontiersin.org
With Vitamin E: In patients with NASH, the addition of this compound to vitamin E therapy was significantly more effective at achieving resolution of NASH than vitamin E alone or placebo. diabetesjournals.org
Future research will continue to explore novel combinations to maximize therapeutic outcomes in diabetes, NASH, and cardiovascular disease, focusing on complementary mechanisms of action.
Addressing Unresolved Questions on this compound and Cancer Risk
The potential association between this compound and bladder cancer has been a subject of debate and extensive investigation. Early reports from some studies suggested an increased risk, particularly with long-term, high-dose use, which led to its withdrawal from the market in some countries. mdpi.compreprints.org
However, many subsequent large-scale studies and meta-analyses have not confirmed a definitive link. acpjournals.org For instance, the PROactive trial observed more cases of bladder neoplasm in the this compound group but the difference was small, and recent prospective data have been reassuring regarding long-term safety. acpjournals.orgresearchgate.net The current consensus is that if a risk exists, it is likely small, but the issue is not entirely resolved.
Future research must focus on:
Long-term observational studies: Continued monitoring of large patient cohorts over extended periods is necessary to provide more definitive evidence.
Mechanistic studies: Investigating the potential biological mechanisms by which this compound could theoretically influence bladder carcinogenesis.
Risk stratification: Identifying whether specific patient subgroups (e.g., based on genetics, smoking history, or other risk factors) might be more susceptible.
Resolving this question is critical for clarifying the long-term safety profile of this compound and ensuring its appropriate place in therapy.
Q & A
Q. What are the primary pharmacological mechanisms through which pioglitazone exerts its therapeutic effects in metabolic disorders?
this compound acts as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, enhancing insulin sensitivity by modulating adipocyte differentiation, lipid metabolism, and glucose homeostasis. Key methodological approaches to study these mechanisms include in vitro receptor-binding assays, transcriptional activity analyses (e.g., luciferase reporter gene systems), and animal models of insulin resistance (e.g., fructose-induced hyperinsulinemia in rats) . Clinical trials often pair these mechanistic studies with histopathological assessments of liver biopsies to evaluate steatosis and inflammation reduction in conditions like nonalcoholic steatohepatitis (NASH) .
Q. How can researchers design a robust clinical trial to evaluate this compound’s efficacy in improving metabolic parameters?
Utilize the PICOT framework to structure the research question:
- P opulation: Patients with type 2 diabetes or NASH.
- I ntervention: this compound (e.g., 45 mg/day).
- C omparison: Placebo or standard care (e.g., metformin).
- O utcome: Glycemic control, hepatic fat reduction (via MRI/MRS), or histologic improvement.
- T ime: 6–12 months for metabolic outcomes. Randomization, blinding, and stratification by baseline insulin resistance severity are critical. Outcome measures should include dual endpoints (e.g., HbA1c and liver enzyme levels) to capture metabolic and organ-specific effects .
Q. What standardized methodologies are used to quantify this compound and its metabolites in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with UV detection is widely employed for its cost-effectiveness and reliability in quantifying this compound hydrochloride and related substances. Validation parameters include linearity (1–50 µg/mL), precision (RSD <2%), and recovery rates (98–102%) to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting evidence on this compound’s association with cancer risks (e.g., prostate vs. bladder cancer) be systematically reconciled?
Conduct a systematic review with meta-analysis , adhering to PRISMA guidelines:
- Define inclusion criteria (e.g., cohort studies, RCTs) and exclusion criteria (e.g., low NOS quality scores, non-primary data).
- Use tools like the cBioPortal to analyze genomic alterations in cancer pathways linked to this compound’s targets (e.g., PPAR-γ, STAT3).
- Perform subgroup analyses by cancer type, adjusting for confounders (e.g., smoking, diabetes duration) via propensity score matching .
Q. What methodological strategies are optimal for assessing this compound’s cardiovascular risk-benefit profile in long-term studies?
Employ Cox proportional hazard models to compare cardiovascular event rates (e.g., heart failure, MI) between this compound users and controls. Key steps:
- Adjust for baseline covariates (age, BMI, HbA1c) using propensity scores.
- Validate findings with sensitivity analyses, such as restricting data to post-"up-to-standard" practice periods or linking to hospital datasets (e.g., HES) for outcome verification .
Q. How can network pharmacology approaches elucidate this compound’s off-target effects and pathway interactions?
- Use DrugBank and STRING to map this compound’s direct targets (e.g., PPAR-γ, CYP2C8) and associated protein-protein interaction networks.
- Perform KEGG pathway enrichment analysis to identify cancer-related pathways (e.g., prostate cancer: hsa05215).
- Validate findings with in silico docking studies and in vitro functional assays (e.g., apoptosis assays in cancer cell lines) .
Q. What advanced statistical methods are recommended for addressing confounding in observational studies of this compound’s carcinogenicity?
- Propensity score-matched cohort analysis (1:1 matching) to balance baseline characteristics (e.g., age, diabetes severity) between exposed and unexposed groups.
- Calculate population attributable risks (PAR) using adjusted relative risks (RR) to estimate cancer burden linked to this compound.
- Apply Mendelian randomization to mitigate residual confounding by genetic variants associated with drug metabolism .
Q. How can researchers optimize preclinical models to study this compound’s neurovascular effects in comorbid metabolic and neurological disorders?
- Use fructose-drinking rat models to induce chronic hyperinsulinemia and assess this compound’s impact on neurogenic vascular dysfunction.
- Measure outcomes via spinal cord stimulation-induced vasoconstriction and pressor responses to angiotensin II.
- Pair with transcriptomic profiling (e.g., RNA-seq of vascular tissues) to identify PPAR-γ-mediated pathways .
Tables for Key Methodological Comparisons
| Study Design Aspect | Basic Research | Advanced Research |
|---|---|---|
| Cancer Risk Assessment | Cohort studies with unadjusted HRs | Propensity score-matched analysis + PAR |
| Mechanistic Analysis | In vitro receptor binding assays | Network pharmacology + KEGG pathway enrichment |
| Outcome Validation | Liver biopsy (histology) | Multi-omics integration (transcriptomics/proteomics) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
